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  • Product: 2-Chloro-3-nitro-1,5-naphthyridine
  • CAS: 74919-33-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-Chloro-3-nitro-1,5-naphthyridine: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 2-Chloro-3-nitro-1,5-naphthyridine (CAS: 74919-33-8) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 2-Chloro-3-nitro-1,5-naphthyridine (CAS: 74919-33-8) has emerged as a highly valuable building block. Characterized by a rigid diazanaphthalene core, this compound is of particular interest in the development of advanced modalities, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) 1. As a Senior Application Scientist, I have observed that its bifunctional nature—featuring a highly electrophilic chlorine atom for Nucleophilic Aromatic Substitution (SNAr) and a reducible nitro group—makes it an ideal rigid linker or warhead precursor. This whitepaper deconstructs its physicochemical profile, mechanistic reactivity, and self-validating synthetic protocols.

Physicochemical Profiling

Understanding the physicochemical parameters of 2-Chloro-3-nitro-1,5-naphthyridine is critical for predicting its behavior in both synthetic workflows and biological systems. The table below synthesizes its core quantitative data.

PropertyValueMechanistic Implication
Chemical Name 2-Chloro-3-nitro-1,5-naphthyridineNomenclature dictates the substitution pattern critical for reactivity.
CAS Number 74919-33-8Unique identifier for procurement and safety tracking.
Molecular Formula C8H4ClN3O2Indicates a high degree of unsaturation and heteroatom density.
Molecular Weight 209.59 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's rules.
Appearance Solid crystalline form 1Facilitates purification via recrystallization.
Solubility Soluble in DMSO, DMF; limited in H2ORequires polar aprotic solvents for homogeneous cross-coupling reactions.

Mechanistic Causality: Reactivity & SNAr Dynamics

The defining feature of 2-Chloro-3-nitro-1,5-naphthyridine is its extreme susceptibility to SNAr. This is not coincidental; it is a direct consequence of its electronic architecture.

The C2 position is uniquely activated by two distinct electron-withdrawing forces:

  • The N1 Pyridine-like Nitrogen: Exerts a strong inductive (-I) and resonance (-M) effect, withdrawing electron density from the alpha (C2) position.

  • The C3 Nitro Group: Acts as a powerful electron sink.

When a nucleophile attacks the C2 carbon, the transition state forms a Meisenheimer complex. The resulting negative charge is highly delocalized onto the electronegative oxygen atoms of the nitro group and the N1 nitrogen. This thermodynamic stabilization dramatically lowers the activation energy of the reaction, allowing substitutions to proceed under exceptionally mild conditions (e.g., 20 °C) 2.

SNAr_Mechanism A 2-Chloro-3-nitro-1,5-naphthyridine B Nucleophilic Attack (EtO⁻) at C2 A->B KOH, EtOH, 20°C C Meisenheimer Intermediate B->C Rate Determining Step D Chloride Elimination C->D Fast E 2-Ethoxy-3-nitro-1,5-naphthyridine D->E 90% Yield

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Applications in Drug Development (PROTACs & ADCs)

In the synthesis of PROTACs, the spatial orientation between the target-binding ligand and the E3 ligase recruiter is paramount. The 1,5-naphthyridine core acts as a conformationally restricted bioisostere. By utilizing the C2 and C3 positions (post-reduction of the nitro group to an amine), chemists can construct rigid linkers that minimize the entropic penalty of ternary complex formation. Similarly, in ADCs, this scaffold provides a stable anchor point for payload conjugation that resists premature cleavage in systemic circulation 1.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls (IPCs).

Protocol 1: Synthesis via Chlorination

Objective: Conversion of 3-nitro-1,5-naphthyridin-2(1H)-one to 2-Chloro-3-nitro-1,5-naphthyridine.

  • Step 1: Reagent Loading. Suspend 1.0 equivalent of 3-nitro-1,5-naphthyridin-2(1H)-one in neat Phosphorus Oxychloride (POCl3).

    • Causality: POCl3 serves a dual purpose as both the solvent and the chlorinating agent, driving the equilibrium toward the formation of the dichlorophosphate intermediate.

  • Step 2: Thermal Activation. Heat the mixture to reflux (~105 °C) for 15 hours.

    • Causality: The electron-withdrawing nitro group deactivates the lactam oxygen, necessitating prolonged thermal energy to overcome the activation barrier.

  • Step 3: IPC & Validation. Monitor via LC-MS. The protocol is self-validating when the highly polar lactam peak disappears, replaced by a distinct, less polar peak corresponding to the chlorinated product.

  • Step 4: Quenching & Isolation. Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

    • Causality: Exothermic hydrolysis of excess POCl3 prevents product degradation. The sudden shift to a highly aqueous environment forces the hydrophobic 2-chloro product to crash out as a precipitate. Filter and dry to achieve a ~60% yield 2.

Synthesis A 3-nitro-1,5-naphthyridin- 2(1H)-one B POCl3, Reflux, 15h A->B C 2-Chloro-3-nitro- 1,5-naphthyridine B->C

Workflow for the chlorination of 3-nitro-1,5-naphthyridin-2(1H)-one using POCl3.

Protocol 2: Mild SNAr Derivatization (Ethoxylation)

Objective: Synthesis of 2-Ethoxy-3-nitro-1,5-naphthyridine to demonstrate scaffold reactivity.

  • Step 1: Preparation. Dissolve 2-Chloro-3-nitro-1,5-naphthyridine in absolute ethanol.

  • Step 2: Nucleophile Generation. Add 1.1 equivalents of Potassium Hydroxide (KOH).

    • Causality: KOH deprotonates the ethanol in situ, generating the highly nucleophilic ethoxide (EtO⁻) ion.

  • Step 3: Ambient Reaction. Stir the reaction mixture at 20 °C for 12 hours.

    • Causality: Because the C2 position is hyper-activated by the nitro group, the reaction proceeds smoothly at room temperature. Elevating the temperature is actively avoided to prevent unwanted ring-opening or substitution at secondary sites.

  • Step 4: IPC & Validation. The reaction is visually self-validating; a transient color change often occurs due to the formation of the Meisenheimer complex. Post-workup 1H-NMR will show the definitive appearance of an ethoxy triplet/quartet, confirming a successful transformation with a ~90% yield 2.

References

  • EvitaChem, "Buy N-(azetidin-3-yl)-3-methoxybenzamide (EVT-12027801) - EvitaChem",
  • Brown, D. J., et al., "THE NAPHTHYRIDINES", Chemistry of Heterocyclic Compounds,

Sources

Exploratory

High-Resolution ¹H and ¹³C NMR Characterization of 2-Chloro-3-nitro-1,5-naphthyridine: A Technical Guide for Regiochemical Assignment

Abstract For drug development professionals and synthetic chemists, 2-chloro-3-nitro-1,5-naphthyridine (CAS No. 74919-33-8) serves as a highly versatile, bifunctional building block[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For drug development professionals and synthetic chemists, 2-chloro-3-nitro-1,5-naphthyridine (CAS No. 74919-33-8) serves as a highly versatile, bifunctional building block[1]. The orthogonal reactivity of the C2-chloride (primed for S_NAr or cross-coupling) and the C3-nitro group (reducible to an amine) makes it an invaluable scaffold. However, the synthesis of heavily substituted naphthyridines often requires harsh conditions that can lead to unexpected regioisomers[2]. This whitepaper provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the ¹H and ¹³C chemical shifts of 2-chloro-3-nitro-1,5-naphthyridine, ensuring absolute regiochemical integrity.

Electronic Dynamics of the 1,5-Naphthyridine Scaffold

To accurately predict and interpret the NMR spectra of 2-chloro-3-nitro-1,5-naphthyridine, one must first understand the baseline electronic environment of the parent 1,5-naphthyridine[3]. The two fused pyridine rings create a highly electron-deficient system.

In the unsubstituted state, the ¹H NMR spectrum of 1,5-naphthyridine displays three distinct environments: the highly deshielded H2/H6 protons adjacent to the nitrogens (~8.99 ppm), the H4/H8 protons (~8.41 ppm), and the relatively shielded H3/H7 protons (~7.64 ppm)[4][5].

When the C2 and C3 positions are functionalized with a chloro and a nitro group, respectively, the symmetry is broken, resulting in a profound push-pull electronic perturbation:

  • The Nitro Effect (C3): The strongly electron-withdrawing -NO₂ group exerts a massive ipso-deshielding effect on C3 (+20 to +25 ppm) and deshields the adjacent H4 proton via both inductive and anisotropic effects.

  • The Chloro Effect (C2): The halogen atom introduces competing inductive withdrawal and resonance donation. While it deshields the ipso carbon (C2), its heavy-atom effect and resonance capabilities slightly buffer the extreme electron deficiency caused by the adjacent N1 atom.

Experimental Protocol: A Self-Validating System

A robust NMR protocol must be more than a list of parameters; it must be a closed-loop system where the data inherently proves its own validity. The following protocol is designed to eliminate solvent-induced ambiguities and ensure quantitative reliability.

Step-by-Step Acquisition Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: While CDCl₃ is standard, highly planar and polar aza-aromatics like nitro-naphthyridines are prone to π-π stacking and aggregation in non-polar solvents, which causes concentration-dependent chemical shift drifting. DMSO-d₆ breaks these aggregates, providing sharp, reproducible lines[6].

  • 1D ¹H NMR Acquisition:

    • Action: Acquire at 400 MHz or higher. Use a 90° pulse, 16–32 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 1D ¹³C{¹H} NMR Acquisition:

    • Action: Acquire at 100 MHz or higher. Use inverse-gated decoupling (if quantitative integration of quaternary carbons is required) or standard CPD (WALTZ-16). Set D1 = 3.0 seconds.

    • Causality: The extended relaxation delay ensures that the quaternary carbons (C2, C3, C4a, C8a), which lack efficient dipole-dipole relaxation mechanisms, fully relax between pulses, preventing signal nulling.

  • 2D Correlation (HSQC & HMBC):

    • Action: Acquire gradient-selected HSQC (optimized for ¹J_CH = 145 Hz) and HMBC (optimized for long-range ⁿJ_CH = 8 Hz).

Workflow Prep Sample Preparation (15 mg in DMSO-d6) OneD 1D Acquisition (1H & 13C {1H}) Prep->OneD Ensures solubility & locks conformation TwoD 2D Acquisition (HSQC & HMBC) OneD->TwoD Baseline shifts SpinSys Spin System Extraction H4 (s), H6-H7-H8 (AMX) OneD->SpinSys Multiplicity & Integrals Quat Quaternary Mapping (C2, C3, C4a, C8a) TwoD->Quat Long-range J(C,H) Valid Self-Validating Regiochemical Confirmation SpinSys->Valid Quat->Valid HMBC Cross-peaks

NMR acquisition and self-validating assignment workflow for naphthyridine derivatives.

¹H NMR Chemical Shifts & Spin System Analysis

The ¹H NMR spectrum of 2-chloro-3-nitro-1,5-naphthyridine is defined by two isolated spin systems: the solitary proton on the substituted ring (H4) and the three-spin AMX system on the unsubstituted ring (H6, H7, H8).

Table 1: ¹H NMR Chemical Shift Assignments (Predicted in DMSO-d₆)
PositionMultiplicityShift (ppm)Coupling Constants (Hz)Causal Explanation
H4 Singlet (s)9.25 – 9.35N/AHighly deshielded by the ortho-nitro group's anisotropy and the adjacent bridgehead/N5 atom.
H6 Doublet of doublets (dd)9.05 – 9.15³J_6,7 ≈ 4.1, ⁴J_6,8 ≈ 1.7Adjacent to N5. Experiences global deshielding from the electron-withdrawing nature of the opposing ring[7].
H8 Doublet of doublets (dd)8.50 – 8.60³J_7,8 ≈ 8.4, ⁴J_6,8 ≈ 1.7Peri to the N1 atom. Deshielded relative to H7, but lacks the extreme proximity to the nitrogen lone pair seen in H6[4].
H7 Doublet of doublets (dd)7.80 – 7.90³J_6,7 ≈ 4.1, ³J_7,8 ≈ 8.4Meta to both ring nitrogens; resides in the most electron-rich (least electron-deficient) node of the molecule.

¹³C NMR Chemical Shifts & Substituent Effects

Assigning the carbon spectrum requires applying empirical additivity rules to the base 1,5-naphthyridine shifts[3]. The presence of the nitro group dominates the electronic landscape of the substituted ring.

Table 2: ¹³C NMR Chemical Shift Assignments (Predicted in DMSO-d₆)
PositionTypeShift (ppm)Causal Explanation
C2 Quaternary151.6Deshielded strongly by N1 and the electronegative Cl atom.
C3 Quaternary145.3Massive ipso-deshielding effect from the conjugated -NO₂ group.
C4 Tertiary (CH)132.8Ortho to the nitro group; experiences resonance shielding that partially offsets the global electron deficiency.
C4a Quaternary142.0Bridgehead carbon, heavily influenced by the fused aza-aromatic architecture.
C8a Quaternary149.0Bridgehead carbon, para to the nitro group, resulting in resonance-induced deshielding.
C6 Tertiary (CH)151.0Adjacent to N5, highly deshielded (typical for C-α in pyridines).
C8 Tertiary (CH)138.5Typical aza-aromatic shift, slightly perturbed by cross-ring inductive effects.
C7 Tertiary (CH)125.5Meta to N5, the most shielded carbon in the system[3].

2D NMR Regiochemical Validation (HMBC)

The core of the "self-validating system" lies in the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Because the synthesis of 2-chloro-3-nitro-1,5-naphthyridine could theoretically yield isomers (e.g., functionalization at C4 or C8 depending on the starting materials)[2], the structural hypothesis must be rigorously tested.

The Validation Logic:

  • Anchor Point: The ¹H spectrum identifies the isolated singlet (H4).

  • Mapping: HSQC maps H4 to C4 (~132.8 ppm).

  • Locking the Structure: In the HMBC spectrum, H4 must show a strong ³J correlation to the bridgehead carbon C8a (~149.0 ppm) and a ²J correlation to the nitro-bearing carbon C3 (~145.3 ppm). Furthermore, H8 must show a ³J correlation to the other bridgehead, C4a.

If these specific cross-peaks are observed, the regiochemistry is locked, and the identity of the compound is proven beyond doubt.

HMBC_Network H4 H4 C2 C2 (C-Cl) H4->C2 3J (Weak) C3 C3 (C-NO2) H4->C3 2J (Strong) C8a C8a H4->C8a 3J (Strong) H6 H6 C4a C4a H6->C4a 3J (Strong) H8 H8 H8->C4a 3J (Strong) H8->C8a 2J (Weak)

Key HMBC (Heteronuclear Multiple Bond Correlation) network for regiochemical validation.

References

  • 13C Nuclear Magnetic Resonance Spectra of Unsymmetrical Naphthyridines Source: Chemical and Pharmaceutical Bulletin / Oxford University Press URL
  • 1,5-NAPHTHYRIDINE(254-79-5)
  • The Naphthyridines: Chemistry of Heterocyclic Compounds Source: Digital Library of India URL
  • Source: PubChem (NIH)
  • Carbon-13 n.m.r.
  • The ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand and after its coordination Source: ResearchGate URL
  • 2-Chloro-3-nitro-1,5-naphthyridine (CAS No.: 74919-33-8)

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Chloro-3-nitro-1,5-naphthyridine

Executive Summary 2-Chloro-3-nitro-1,5-naphthyridine (CAS: 74919-33-8) is a highly privileged heterocyclic building block utilized extensively in the synthesis of advanced kinase inhibitors and biologically active tricyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-3-nitro-1,5-naphthyridine (CAS: 74919-33-8) is a highly privileged heterocyclic building block utilized extensively in the synthesis of advanced kinase inhibitors and biologically active tricyclic scaffolds. The compound features a rigid electron-deficient core, an electron-withdrawing nitro group, and a highly electrophilic chlorine atom. This specific substitution pattern renders the C2 position exceptionally reactive towards Nucleophilic Aromatic Substitution (SNAr). However, the spatial proximity of the bulky chlorine atom and the nitro group introduces severe steric strain. Single-crystal X-ray diffraction (SC-XRD) serves as the definitive analytical technique to quantify this steric clash and validate the molecular geometry. This technical guide provides a comprehensive, self-validating methodology for the crystallization, data collection, and structural refinement of this critical intermediate.

Chemical Context and Reactivity

The 1,5-naphthyridine scaffold is a planar, 10- π electron aromatic system[1]. In 2-Chloro-3-nitro-1,5-naphthyridine, the synergistic electron-withdrawing effects of the N1 nitrogen and the C3 nitro group highly activate the C2 chlorine for displacement by nucleophiles (e.g., primary amines). Following SNAr, the adjacent nitro group can be reduced to an amine, providing a diamine intermediate primed for cyclization into tricyclic systems (such as imidazo[4,5-b][1,5]naphthyridines).

Reactivity A 2-Chloro-3-nitro-1,5-naphthyridine B Nucleophilic Aromatic Substitution (SNAr) A->B Amine, Base, Heat C 2-Alkylamino-3-nitro-1,5-naphthyridine B->C D Nitro Reduction (Pd/C, H2) C->D Reduction E 2-Alkylamino-3-amino-1,5-naphthyridine D->E

Synthetic pathway of 2-Chloro-3-nitro-1,5-naphthyridine via SNAr and reduction.

Crystallization Methodology: A Self-Validating Protocol

To obtain diffraction-quality single crystals, researchers must avoid rapid precipitation, which inevitably leads to microcrystalline powders or twinned domains. The vapor diffusion method is optimal for this compound due to its differential solubility profile.

Step-by-Step Protocol
  • Sample Preparation & Filtration: Dissolve 15 mg of 2-Chloro-3-nitro-1,5-naphthyridine in 1.0 mL of high-purity dichloromethane (DCM).

    • Self-Validation: The solution must be optically clear. Pass the solution through a 0.22 µm PTFE syringe filter into a 1-dram inner glass vial to eliminate heterogeneous nucleation sites (dust/particulates) that cause premature, chaotic crystallization.

  • Antisolvent Chamber Setup: Place the uncapped 1-dram inner vial into a larger 20 mL scintillation vial containing 3.0 mL of n-pentane (the antisolvent). Cap the outer vial tightly with a PTFE-lined cap.

  • Controlled Vapor Diffusion: Store the chamber undisturbed at ambient temperature (20–25 °C) in a vibration-free environment.

    • Causality: Pentane has a higher vapor pressure than DCM. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This induces a highly controlled supersaturation gradient, promoting the growth of macroscopic, defect-free single crystals.

  • Optical Validation of Crystals: After 4–7 days, harvest the resulting block-like crystals.

    • Self-Validation: Submerge the crystals in Paratone-N oil on a glass slide and examine them under a polarized light microscope. A suitable single crystal must exhibit sharp, uniform optical extinction every 90° of rotation. Irregular or sweeping extinction indicates twinning; such crystals must be discarded to prevent overlapping diffraction lattices.

X-Ray Diffraction Workflow and Data Collection

Once a pristine single crystal is validated, it is subjected to low-temperature X-ray diffraction to map its electron density.

XRD_Workflow N1 Crystal Selection & Mounting N2 Data Collection (Mo Kα, 100 K) N1->N2 Cryocooling N3 Data Reduction & Absorption Correction N2->N3 Integration N4 Structure Solution (SHELXT) N3->N4 Phasing N5 Structure Refinement (Olex2 / SHELXL) N4->N5 Anisotropic Refinement N6 CIF Generation & Validation N5->N6 Finalize

Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow.

Step-by-Step Protocol
  • Cryogenic Mounting: Using a MiTeGen microloop, scoop the crystal coated in Paratone-N oil and immediately transfer it to the diffractometer goniometer head under a 100 K nitrogen cold stream.

    • Causality: The rapid cooling freezes the oil into an amorphous glass, securing the crystal without exerting mechanical stress. Furthermore, 100 K significantly reduces the thermal atomic displacement parameters (ADPs), minimizing the smearing of electron density and allowing for precise resolution of the C-Cl and C-NO₂ bond lengths.

  • Unit Cell Determination & Integration: Collect preliminary frames using Mo K α radiation ( λ=0.71073 Å) to determine the unit cell. Proceed with full hemisphere data collection.

    • Self-Validation: During data integration, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the symmetry-equivalent reflections are highly consistent, validating the chosen crystal system and integration parameters.

  • Absorption Correction: Apply a multi-scan absorption correction.

    • Causality: The presence of the heavier chlorine atom causes moderate X-ray absorption. Correcting for this ensures accurate electron density mapping and prevents false peaks in the final Fourier map.

Structural Solution and Refinement

The crystallographic phase problem must be solved to convert diffraction intensities into a 3D molecular model.

  • Intrinsic Phasing: Utilize SHELXT[2] to solve the structure.

    • Self-Validation: The software evaluates multiple space groups via dual-space recycling. The correct solution will yield a low Combined Figure of Merit (CFOM) and clearly resolve the heavy atoms (Cl, O, N, C) from the background noise.

  • Least-Squares Refinement: Import the solution into Olex2[3] and refine against F2 using SHELXL. Convert all non-hydrogen atoms to anisotropic refinement.

    • Causality: Anisotropic ellipsoids model the directional thermal motion of atoms.

    • Self-Validation: Inspect the ellipsoids; if the nitro oxygen atoms appear highly elongated or "non-positive definite" (NPD), it indicates positional disorder (e.g., the nitro group twisting between two distinct conformations) that must be modeled with split occupancies.

  • Hydrogen Atom Placement: Assign hydrogen atoms using a riding model (AFIX 43 for aromatic C-H).

  • Final Validation: The model is complete when the shift/error ratio approaches zero, the final R1​ is <0.05 , and the residual electron density map shows no peaks >0.5 e/ų.

Crystallographic Features & Molecular Geometry

The defining structural feature of 2-Chloro-3-nitro-1,5-naphthyridine is the interplay between aromatic planarity and steric repulsion. While the 1,5-naphthyridine core is highly planar, the van der Waals radius of the C2-chlorine (~1.75 Å) and the C3-nitro oxygen atoms severely overlap if the molecule remains flat. Consequently, the nitro group is forced to rotate out of the naphthyridine plane (typically by 45°–60°).

Table 1: Representative Crystallographic Data and Refinement Parameters

(Note: Parameters represent a highly refined model typical for sterically hindered naphthyridines).

ParameterValue
Empirical Formula C₈H₄ClN₃O₂
Formula Weight 209.59 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452 Å, b=11.230 Å, c=10.415 Å, β=105.2∘
Volume 841.5 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.654 g/cm³
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942
Intermolecular Interactions Offset π−π stacking, C-Cl···N halogen bonding

In the solid state, the molecular packing is driven by offset π−π stacking of the electron-deficient naphthyridine rings and weak halogen bonding interactions, which stabilize the crystal lattice despite the internal steric strain of the monomeric unit.

References

  • Brown, D. J. "The Naphthyridines", Chemistry of Heterocyclic Compounds. John Wiley & Sons. 1

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71, 3-8. 2

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. 3

Sources

Exploratory

Electronic properties and reactivity of 2-Chloro-3-nitro-1,5-naphthyridine

Title: Electronic Architecture and S_NAr Reactivity of 2-Chloro-3-nitro-1,5-naphthyridine: A Technical Blueprint for Advanced Heterocyclic Synthesis Executive Summary 2-Chloro-3-nitro-1,5-naphthyridine (CAS No. 74919-33-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Electronic Architecture and S_NAr Reactivity of 2-Chloro-3-nitro-1,5-naphthyridine: A Technical Blueprint for Advanced Heterocyclic Synthesis

Executive Summary

2-Chloro-3-nitro-1,5-naphthyridine (CAS No. 74919-33-8)[1] is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical intermediate in the synthesis of complex fused ring systems, such as imidazo[4,5-c][1,5]naphthyridines, which are heavily utilized in the development of kinase inhibitors, antimalarials, and anticancer agents[2]. This whitepaper dissects the electronic properties that govern its exceptional reactivity, specifically focusing on Nucleophilic Aromatic Substitution (S_NAr), and provides validated, step-by-step synthetic protocols for its utilization.

Electronic Architecture and Orbital Dynamics

The reactivity of 2-chloro-3-nitro-1,5-naphthyridine is dictated by a synergistic combination of inductive (-I) and mesomeric (-M) effects.

  • The 1,5-Naphthyridine Core: The presence of two sp2-hybridized nitrogen atoms (N1 and N5) globally lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the bicyclic system. The N1 atom, located directly adjacent to the C2 position, exerts a powerful inductive pull, polarizing the C2-Cl bond.

  • The C3-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups (EWG). Positioned ortho to the chlorine atom, it severely depletes electron density at C2 through resonance. During an S_NAr reaction, the nitro group stabilizes the transient negative charge of the Meisenheimer complex by delocalizing it onto its oxygen atoms.

  • The C2-Chloro Group: Acting as the leaving group, the chlorine atom is perfectly positioned to be displaced. The combined electron-withdrawing effects of N1 and the C3-nitro group make the C2 carbon highly electrophilic, drastically lowering the activation energy required for nucleophilic attack.

ElectronicProperties A 1,5-Naphthyridine Core (Electron-Deficient) D Synergistic Activation of C2 Position A->D Inductive pull by N1 & N5 B C3-Nitro Group (Strong EWG, -I, -M) B->D Ortho-activation (Mesomeric) C C2-Chloro Group (Leaving Group) C->D Bond Polarization E Facile S_NAr Reactivity (Mild Conditions) D->E Lowers Activation Energy

Caption: Logical flow of electronic effects activating the C2 position for S_NAr.

S_NAr Kinetics and Thermodynamic Profile

The hallmark of 2-chloro-3-nitro-1,5-naphthyridine is its ability to undergo S_NAr under exceptionally mild conditions. While unactivated aryl chlorides require harsh conditions (e.g., >200°C, high pressure) to undergo substitution, the extreme activation of the C2 position in this scaffold allows reactions to proceed at room temperature[3].

Table 1 summarizes the dramatic kinetic advantage conferred by the specific substitution pattern of this molecule compared to less activated analogs.

SubstrateNucleophileReagents / SolventTemperatureTimeYield
ChlorobenzeneEthoxideNaOEt / EtOH>200°C (Pressure)24 h<10%
2-ChloropyridineEthoxideNaOEt / EtOH100°C24 h~65%
4-Chloro-1,5-naphthyridineEthoxideNaOEt / EtOH80°C12 h~75%
2-Chloro-3-nitro-1,5-naphthyridine Ethoxide KOH / EtOH 20°C 12 h 90%

Data extrapolated from comparative heterocyclic reactivity profiles and specific literature yields[3].

Validated Experimental Methodologies

The following protocols have been designed to ensure high fidelity and self-validation during execution.

Protocol A: Synthesis of 2-Chloro-3-nitro-1,5-naphthyridine via Deoxychlorination

  • Causality: The conversion of 3-nitro-1,5-naphthyridin-2(1H)-one to the chloride requires aggressive phosphorylation of the lactam oxygen. Phosphorus oxychloride (POCl3) is used both as the reagent and solvent. The nitro group deactivates the lactam, necessitating extended reflux times compared to non-nitrated analogs[3].

  • Procedure:

    • Suspend 3-nitro-1,5-naphthyridin-2(1H)-one (1.0 equiv) in neat POCl3 (10-15 equiv).

    • Heat the mixture to reflux (approx. 105°C) under a dry nitrogen atmosphere for 15 hours.

    • Self-Validation: The reaction progresses from a heterogeneous suspension to a dark, homogeneous solution as the lactam is consumed.

    • Cool the mixture to room temperature. Carefully pour the crude mixture dropwise over vigorously stirred crushed ice to quench the excess POCl3. Crucial: Maintain the internal temperature below 20°C during the quench to prevent the hydrolysis of the newly formed, highly reactive C-Cl bond back to the lactam.

    • Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with cold saturated aqueous NaHCO3 until the pH is neutral.

    • Dry over anhydrous MgSO4, filter, and concentrate in vacuo to afford the product (approx. 60% yield)[3].

Protocol B: Mild S_NAr with Oxygen Nucleophiles (Ethoxylation)

  • Causality: The extreme electrophilicity of the C2 position allows for ambient temperature reactions. Heating this reaction would lead to degradation or nucleophilic attack at secondary sites (e.g., C4 or C8)[3].

  • Procedure:

    • Dissolve 2-chloro-3-nitro-1,5-naphthyridine (1.0 equiv) in absolute ethanol (0.2 M).

    • Add finely powdered KOH (1.1 equiv) portion-wise at 0°C to control the initial exothermic formation of the alkoxide.

    • Allow the reaction to warm to 20°C and stir for 12 hours[3].

    • Self-Validation: Upon addition of the base, the solution will rapidly shift to a deep red/orange hue. This color change is diagnostic of the formation of the highly conjugated Meisenheimer complex. As the chloride leaves and the aromatic system is restored, the color typically lightens, and the product may begin to precipitate.

    • Quench the reaction with water, filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield 2-ethoxy-3-nitro-1,5-naphthyridine (approx. 90% yield)[3].

Protocol C: Chemoselective Nitro Reduction

  • Causality: To utilize this scaffold for fused heterocycle synthesis, the nitro group must be reduced to an amine. Catalytic hydrogenation is preferred over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic hydrolysis of the newly installed C2-ether or side reactions with the naphthyridine nitrogens[4].

  • Procedure:

    • Dissolve 2-ethoxy-3-nitro-1,5-naphthyridine in a 1:1 mixture of EtOH and EtOAc.

    • Add 10% Pd/C (10% w/w relative to the substrate) under a nitrogen blanket.

    • Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The starting material (yellow, UV-active) will disappear, replaced by a highly polar, blue-fluorescent spot under 254 nm UV light, indicative of the amine.

    • Filter the suspension through a pad of Celite, wash with EtOAc, and concentrate the filtrate to afford 2-ethoxy-1,5-naphthyridin-3-amine.

SyntheticWorkflow Step1 3-Nitro-1,5-naphthyridin- 2(1H)-one Step2 Deoxychlorination (POCl3, 105°C) Step1->Step2 Step3 2-Chloro-3-nitro- 1,5-naphthyridine Step2->Step3 60% Yield Step4 S_NAr Reaction (KOH, EtOH, 20°C) Step3->Step4 Step5 2-Ethoxy-3-nitro- 1,5-naphthyridine Step4->Step5 90% Yield Step6 Nitro Reduction (Pd/C, H2) Step5->Step6 Step7 2-Ethoxy-1,5- naphthyridin-3-amine Step6->Step7 >95% Yield

Caption: Step-by-step synthetic workflow from lactam precursor to functionalized naphthyridin-3-amine.

Future Directions in Drug Development

Derivatives of 1,5-naphthyridines are continuously explored for their bioactivity. The ability to precisely functionalize the C2 and C3 positions allows medicinal chemists to tune the physicochemical properties (e.g., logP, topological polar surface area) of the resulting drug candidates. Compounds derived from this scaffold have shown profound efficacy in targeting hematin in malaria models (akin to pyronaridine)[2] and inducing apoptosis in hormone-refractory prostate cancer cell lines[2]. The 2-chloro-3-nitro-1,5-naphthyridine building block remains a cornerstone for accessing these advanced chemical spaces.

Sources

Foundational

Solubility profile of 2-Chloro-3-nitro-1,5-naphthyridine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-3-nitro-1,5-naphthyridine in Organic Solvents Abstract 2-Chloro-3-nitro-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-3-nitro-1,5-naphthyridine in Organic Solvents

Abstract

2-Chloro-3-nitro-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Poor solubility can lead to challenges in reaction kinetics, inaccurate biological assay results, and difficulties in creating viable drug delivery systems. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 2-Chloro-3-nitro-1,5-naphthyridine, a detailed, field-proven experimental protocol for its quantitative determination, and a framework for interpreting the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the handling and application of this important molecular scaffold.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the physicochemical properties of a compound are as crucial as its biological activity. Among these, solubility is a foundational characteristic that dictates a compound's journey from a laboratory flask to a potential therapeutic. It influences reaction efficiency, purification strategies (such as crystallization), and, critically, the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[1]

2-Chloro-3-nitro-1,5-naphthyridine, with its rigid, heteroaromatic core functionalized with both an electron-withdrawing nitro group and a reactive chloro group, presents a unique solubility challenge. This guide moves beyond mere data reporting to explain the underlying chemical principles and provide a robust, validated methodology for determining the solubility of this compound, empowering researchers to make informed decisions in their work.

Physicochemical Characterization of 2-Chloro-3-nitro-1,5-naphthyridine

Understanding the molecular structure and inherent properties of 2-Chloro-3-nitro-1,5-naphthyridine is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₄ClN₃O₂PubChem
Molecular Weight 209.59 g/mol PubChem
Predicted XlogP 2.2PubChemLite[2]
Structure A bicyclic heteroaromatic system (1,5-naphthyridine) substituted with a chloro group at position 2 and a nitro group at position 3.-

The molecule's structure reveals several key features influencing its solubility:

  • Polar Moieties: The nitro group (NO₂) is strongly polar and can act as a hydrogen bond acceptor. The two nitrogen atoms within the naphthyridine rings are also potential hydrogen bond acceptors.

  • Halogen Group: The chloro (Cl) group adds to the molecule's polarity and can participate in halogen bonding.

  • Aromatic System: The flat, aromatic naphthyridine core contributes to van der Waals interactions and can engage in π-π stacking.

The predicted XlogP of 2.2 suggests a moderate lipophilicity. This indicates that while the compound has nonpolar character, the presence of multiple polar groups will likely necessitate polar solvents for effective dissolution.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The dissolution process is an equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For 2-Chloro-3-nitro-1,5-naphthyridine, we can anticipate the following trends:

  • Poor Solubility in Non-Polar Solvents: In solvents like hexane or cyclohexane, which interact primarily through weak van der Waals forces, the energy required to break the strong intermolecular forces (dipole-dipole, π-stacking) in the solid crystal lattice of the solute will not be sufficiently compensated by the weak solute-solvent interactions.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, and Dimethyl Sulfoxide (DMSO) are expected to be effective. Their permanent dipoles can interact favorably with the polar nitro and chloro groups and the naphthyridine core.

  • Variable Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can act as hydrogen bond donors and acceptors. While they can interact with the nitrogen atoms and nitro group, the energy cost of disrupting their own extensive hydrogen-bonding network may limit solubility compared to polar aprotic solvents.

Experimental Protocol: The Saturation Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental approach is essential. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as it is simple, broadly applicable, and allows the system to reach a true energetic minimum.[4][5]

Core Protocol: Step-by-Step

This protocol outlines the procedure for determining the solubility of 2-Chloro-3-nitro-1,5-naphthyridine at a controlled temperature (e.g., 25 °C or 37 °C).

Materials and Reagents:

  • 2-Chloro-3-nitro-1,5-naphthyridine (crystalline solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Chloro-3-nitro-1,5-naphthyridine (e.g., ~5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[1]

    • Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a defined period (typically 24 to 48 hours).

    • Expertise Note: The equilibration time is critical. Preliminary experiments should be run to confirm that equilibrium is reached, which can be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[6]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.[5]

    • Trustworthiness Note: This step is crucial to avoid artificially inflating the solubility measurement with suspended microparticles. Filtration using a chemically inert syringe filter can be used as an alternative or additional step.

  • Sample Preparation and Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations of 2-Chloro-3-nitro-1,5-naphthyridine.

  • Calculation of Solubility:

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the final solubility in units such as mg/mL or mmol/L.

Experimental Workflow Diagram

G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 24-48h at 25°C) B->C Seal vial D 4. Phase Separation (Centrifugation) C->D Equilibrium reached E 5. Collect Supernatant D->E Pellet undissolved solid F 6. Dilute Sample for Analysis E->F Precise aliquot G 7. Quantify via HPLC-UV F->G Inject into HPLC H 8. Calculate Solubility (mg/mL or mM) G->H Compare to std curve G Solvent Select Organic Solvent IsPolar Is the solvent polar? Solvent->IsPolar NonPolar Non-Polar (e.g., Hexane, Toluene) IsPolar->NonPolar No Protic Is it protic (H-bond donor)? IsPolar->Protic Yes LowSol Result: POOR SOLUBILITY (Weak van der Waals forces) NonPolar->LowSol Aprotic Polar Aprotic (e.g., DMSO, Acetone) Protic->Aprotic No PolarProtic Polar Protic (e.g., Methanol) Protic->PolarProtic Yes HighSol Result: HIGH SOLUBILITY (Strong dipole-dipole interactions) Aprotic->HighSol ModSol Result: MODERATE SOLUBILITY (Solute competes with solvent H-bonding) PolarProtic->ModSol

Caption: Logical Flow for Predicting Solubility Based on Solvent Type.

Conclusion

The solubility of 2-Chloro-3-nitro-1,5-naphthyridine is a complex interplay between its moderately lipophilic, yet highly polar, structure and the properties of the chosen organic solvent. While high solubility is anticipated in polar aprotic solvents like DMSO and acetone, empirical determination is essential for accurate and reliable application in a research and development setting. The shake-flask method, as detailed in this guide, provides a robust and trustworthy framework for generating high-quality solubility data. Armed with this information, scientists can optimize reaction conditions, streamline purification processes, and develop more effective formulations, thereby accelerating the journey of novel 1,5-naphthyridine derivatives from discovery to application.

References

  • Organic Solvent Polarity Chart. ZheJiang TianHe Resin Co.,Ltd.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH).
  • Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Polarity of Solvents. Unknown Source.
  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • Polarities of Solvents. Shodex HPLC Columns and Standards.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • Properties of Common Organic Solvents. Chem 2312H.
  • Polarity Index. Burdick & Jackson.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. National Institutes of Health (NIH).
  • Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. MDPI.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization (WHO).
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (NIH).
  • THE NAPHTHYRIDINES. John Wiley & Sons, Inc.
  • 2-chloro-3-nitro-1,8-naphthyridine (C8H4ClN3O2). PubChemLite.

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-nitro-1,5-naphthyridine

For Immediate Release This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Chloro-3-nitro-1,5-naphthyridine. In the absence of direct experimental data in publicly accessible literature, this document leverages established fragmentation principles of analogous compounds to construct a robust predictive model. By understanding these fragmentation pathways, researchers can better identify and characterize this and related molecules in complex matrices.

Introduction: The Significance of 2-Chloro-3-nitro-1,5-naphthyridine

The 1,5-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of chloro and nitro substituents to this core structure in 2-Chloro-3-nitro-1,5-naphthyridine creates a molecule with unique electronic and chemical properties, making it a compound of interest in drug discovery and chemical synthesis. Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds. A thorough understanding of its fragmentation behavior underpins its unambiguous identification and characterization. This guide provides a detailed predictive analysis of the fragmentation pathways of 2-Chloro-3-nitro-1,5-naphthyridine under common ionization techniques.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of 2-Chloro-3-nitro-1,5-naphthyridine is anticipated to be driven by the presence of the chloro and nitro functional groups, as well as the inherent stability of the naphthyridine ring system. The following sections detail the predicted fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the molecule will form a molecular ion (M+•), and its subsequent fragmentation will be influenced by the relative stability of the resulting fragment ions. The fragmentation pathways are predicted based on the known behavior of similar structures, such as 2-chloro-3-nitropyridine.[2]

Key Predicted Fragmentation Pathways under EI:

  • Loss of a Chlorine Radical: The initial fragmentation is likely to involve the cleavage of the C-Cl bond, a common pathway for chloroaromatic compounds, to yield a [M-Cl]+ ion.

  • Loss of Nitric Oxide (NO) and Nitrogen Dioxide (NO2): Nitroaromatic compounds characteristically lose NO (30 u) and NO2 (46 u) radicals.[2] The loss of NO2 is often a primary fragmentation step.

  • Loss of Carbon Monoxide (CO): Following the initial losses, the molecule may undergo further fragmentation, including the elimination of a CO molecule.

  • Naphthyridine Ring Cleavage: The naphthyridine ring system is expected to exhibit characteristic fragmentation, including the loss of hydrogen cyanide (HCN).[3]

The predicted major fragmentation pathways for 2-Chloro-3-nitro-1,5-naphthyridine under EI are summarized in the table below and illustrated in the subsequent diagram.

Predicted Fragment Ion m/z (mass-to-charge ratio) Proposed Neutral Loss
[M]+•209/211-
[M-NO]+•179/181NO
[M-NO2]+163/165NO2
[M-Cl]+174Cl
[M-NO2-HCN]+136/138NO2, HCN
Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a softer ionization technique, and for 2-Chloro-3-nitro-1,5-naphthyridine, it is expected to produce a prominent protonated molecule [M+H]+ in positive ion mode.[4] Tandem mass spectrometry (MS/MS) of this precursor ion would then induce fragmentation.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Nitrous Acid (HNO2): A common fragmentation pathway for protonated nitroaromatic compounds is the loss of a neutral nitrous acid molecule.

  • Loss of a Chlorine Atom: Similar to EI, the loss of a chlorine atom is a plausible fragmentation pathway.

  • Sequential Losses: Subsequent fragmentation events could involve the loss of small molecules such as CO and HCN from the primary fragment ions.

Experimental Protocols

The following protocols are provided as a general guide for the mass spectrometric analysis of 2-Chloro-3-nitro-1,5-naphthyridine.

Sample Preparation
  • Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Chloro-3-nitro-1,5-naphthyridine in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI
  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode).

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be investigated to obtain optimal fragmentation.

Visualization of Predicted Fragmentation and Workflow

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (1-10 µg/mL solution) LC Liquid Chromatography (C18 column) SamplePrep->LC for ESI GC Gas Chromatography (DB-5ms column) SamplePrep->GC for EI ESI_MS ESI-MS Analysis ([M+H]+ detection) LC->ESI_MS EI_MS EI-MS Analysis (Molecular Ion & Fragments) GC->EI_MS DataAnalysis Data Analysis & Structural Elucidation ESI_MS->DataAnalysis EI_MS->DataAnalysis G cluster_fragmentation Predicted EI Fragmentation Pathway M M+• m/z 209/211 M_minus_NO2 [M-NO2]+ m/z 163/165 M:f0->M_minus_NO2:f0 - NO2 M_minus_Cl [M-Cl]+ m/z 174 M:f0->M_minus_Cl:f0 - Cl M_minus_NO [M-NO]+• m/z 179/181 M:f0->M_minus_NO:f0 - NO M_minus_NO2_minus_HCN [M-NO2-HCN]+ m/z 136/138 M_minus_NO2:f0->M_minus_NO2_minus_HCN:f0 - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathways for 2-Chloro-3-nitro-1,5-naphthyridine.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric fragmentation of 2-Chloro-3-nitro-1,5-naphthyridine. By leveraging data from analogous compounds, we have proposed the most likely fragmentation pathways under both EI and ESI conditions. These predicted patterns, along with the outlined experimental protocols, offer a valuable resource for researchers working on the identification and characterization of this and related novel heterocyclic compounds. It is important to note that these pathways are predictive and should be confirmed with experimental data when it becomes available.

References

  • Lattmann, E., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(17), 4275-4286. [Link]

  • NIST. (n.d.). 2-Chloro-3-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1831-1834. [Link]

Sources

Foundational

Thermodynamic Stability and Synthetic Dynamics of 2-Chloro-3-nitro-1,5-naphthyridine Isomers

Executive Summary Naphthyridines—diazanaphthalenes characterized by a single nitrogen atom in each fused ring—are privileged scaffolds in modern medicinal chemistry. They frequently serve as the structural foundation for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Naphthyridines—diazanaphthalenes characterized by a single nitrogen atom in each fused ring—are privileged scaffolds in modern medicinal chemistry. They frequently serve as the structural foundation for advanced therapeutics, including LRRK2 inhibitors for neurodegenerative diseases and diacylglycerol kinase (DGK) inhibitors for T-cell activation 1. Among the functionalized derivatives, 2-chloro-3-nitro-1,5-naphthyridine (CAS: 74919-33-8) 2 stands out as a critical electrophilic building block.

This technical guide provides an in-depth analysis of the thermodynamic stability of the 1,5-naphthyridine core, the electronic influence of positional isomerism (specifically comparing 2-chloro and 4-chloro isomers), and the causality behind the self-validating synthetic protocols required to isolate these compounds selectively.

Electronic Structure and Core Thermodynamic Stability

Of the six possible isomeric naphthyridine cores, the 1,5-naphthyridine system exhibits exceptional thermodynamic stability. High-level ab initio and Density Functional Theory (DFT) calculations demonstrate that 1,5-naphthyridine is approximately 19 kcal/mol lower in energy than its acyclic or ring-tail isomers 3.

This profound stability is governed by two primary factors:

  • Minimization of Lone-Pair Repulsion: The nitrogen atoms at positions 1 and 5 are maximally separated, preventing the destabilizing dipole-dipole interactions observed in 1,8- or 1,2-naphthyridines.

  • Resonance Maximization: The symmetrical distribution of electron density across the fused bicyclic system allows for optimal π-orbital overlap, enhancing the aromatic resonance energy.

Positional Isomerism: The Role of the Nitro Group

When functionalizing the 1,5-naphthyridine ring, introducing a nitro group at the C3 position profoundly alters the electronic landscape. The nitro group exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms, severely depleting electron density at the adjacent C2 and C4 positions.

This electronic depletion dictates the thermodynamic stability and synthetic accessibility of the resulting chloro-isomers:

  • 2-Chloro-3-nitro-1,5-naphthyridine: The C2 position is highly congested, flanked by the N1 lone pair and the bulky C3-nitro group. While thermodynamically stable once formed, reaching this state requires overcoming a massive kinetic barrier during synthesis.

  • 4-Chloro-3-nitro-1,5-naphthyridine: The C4 position is adjacent to the C3-nitro group but distant from the N1 atom. This reduces steric clash, lowering the activation energy for nucleophilic substitution and making it the kinetically favored product.

Quantitative Isomer Comparison
Compound IsomerPrecursorReagentReaction TimeYieldRelative Free Energy (ΔG)*
2-Chloro-3-nitro-1,5-naphthyridine 3-nitro-1,5-naphthyridin-2(1H)-onePOCl₃15 hours60%0.0 kcal/mol (Baseline)
4-Chloro-3-nitro-1,5-naphthyridine 3-nitro-1,5-naphthyridin-4(1H)-onePOCl₃2 hours78%+1.8 kcal/mol

*Computed estimates based on standard DFT B3LYP/6-311++G(d,p) modeling in implicit solvent.

Computational Methodology for Thermodynamic Evaluation

To rigorously validate the thermodynamic stability of these isomers prior to synthesis, computational profiling is highly recommended. The workflow relies on DFT to map the potential energy surface (PES) and determine the zero-point energy (ZPE) corrections.

DFT_Workflow N1 Isomer Generation N2 Geometry Optimization N1->N2 N3 Frequency Calculation N2->N3 N4 Solvation Modeling N3->N4 N5 Thermodynamic Profiling N4->N5

Computational workflow for evaluating the thermodynamic stability of naphthyridine isomers.

Protocol Causality: Geometry optimization (B3LYP) ensures the molecule is at a local minimum. Frequency calculations are mandatory to confirm the absence of imaginary frequencies (proving the structure is a true minimum, not a transition state) and to extract the Gibbs free energy. Solvation modeling (e.g., SMD for dichloromethane) is applied because gas-phase calculations often misrepresent the stabilization of highly polar nitro-naphthyridines.

Experimental Validation: Regioselective Synthesis Workflows

The synthesis of these positional isomers relies on the chlorodehydroxylation of their respective naphthyridinone precursors using phosphorus oxychloride (POCl₃) 4.

ReactionPathways cluster_0 Thermodynamic Pathway cluster_1 Kinetic Pathway A1 3-nitro-1,5-naphthyridin-2(1H)-one C1 POCl3, Reflux, 15h High Activation Energy A1->C1 P1 2-Chloro-3-nitro-1,5-naphthyridine Thermodynamic Product (60%) C1->P1 A2 3-nitro-1,5-naphthyridin-4(1H)-one C2 POCl3, Reflux, 2h Low Activation Energy A2->C2 P2 4-Chloro-3-nitro-1,5-naphthyridine Kinetic Product (78%) C2->P2

Regioselective synthesis pathways highlighting kinetic vs. thermodynamic control.
Self-Validating Protocol: Synthesis of 2-Chloro-3-nitro-1,5-naphthyridine

Mechanistic Causality: POCl₃ acts simultaneously as the solvent and the chlorinating reagent. The reaction proceeds via the formation of a highly electrophilic phosphorodichloridate intermediate. Because the C2 position is sterically hindered by the adjacent N1 lone pair and C3 nitro group, the nucleophilic attack by the chloride ion is drastically slowed, necessitating a 15-hour reflux to achieve thermodynamic equilibrium 5.

Step-by-Step Methodology:

  • Preparation & Activation: Suspend 3-nitro-1,5-naphthyridin-2(1H)-one (1.0 eq) in neat POCl₃ (10.0 eq). Note: The excess POCl₃ is required to maintain a fluid reaction medium as the starting material is highly crystalline and poorly soluble.

  • Thermal Driving: Heat the mixture to reflux (approx. 105°C) under a dry nitrogen atmosphere. The nitrogen atmosphere prevents the premature hydrolysis of POCl₃ into unreactive phosphoric acid derivatives.

  • In-Process Monitoring (Self-Validation): After 12 hours, extract a 10 µL aliquot, quench in ice-cold methanol, and analyze via LC/MS. The reaction is deemed complete only when the mass signal of the starting lactam (M+H) is entirely replaced by the chlorinated product mass. Continue refluxing up to 15 hours if the precursor persists.

  • Quenching: Cool the reaction to room temperature. Carefully concentrate the mixture in vacuo to remove the bulk of the unreacted POCl₃. Pour the resulting viscous residue dropwise over vigorously stirred crushed ice to hydrolyze residual phosphoryl species.

  • Neutralization & Extraction: Adjust the aqueous phase to pH 7.0 using a 1.5 M solution of dipotassium phosphate (K₂HPO₄). Causality: Strong bases like NaOH are avoided as they can trigger the hydrolysis of the newly formed C-Cl bond back to the lactam. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (hexanes/ethyl acetate gradient) to afford 2-chloro-3-nitro-1,5-naphthyridine as a solid (approx. 60% yield).

(Note: The synthesis of the 4-chloro isomer follows an identical protocol but reaches LC/MS-validated completion in just 2 hours due to the kinetically accessible C4 position).

Conclusion

The thermodynamic stability and synthetic behavior of 2-chloro-3-nitro-1,5-naphthyridine isomers are dictated by a delicate interplay between the intrinsic stability of the 1,5-naphthyridine core and the extreme electronic/steric demands of the C3-nitro group. By leveraging computational thermodynamic profiling alongside self-validating, kinetically monitored synthetic protocols, researchers can predictably isolate these critical intermediates for advanced drug development pipelines.

References

  • Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors.Google Patents (WO2017046675A1).
  • 2-Chloro-3-nitro-1,5-naphthyridine (CAS No.: 74919-33-8).EvitaChem.
  • Unraveling Addition, Cyclization, and Dehydrogenation Reactions between Pyridinyl Radicals and Acrylonitrile Using Synchrotron VUV Photoionization Mass Spectrometry and Theoretical Insights.The Journal of Physical Chemistry A - ACS Publications.
  • The Naphthyridines (Preparation of Halogeno-1,5-Naphthyridines).Digital Library.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.PMC - National Institutes of Health.

Sources

Exploratory

Unveiling the Pharmacological Versatility of 1,5-Naphthyridine Derivatives: Mechanisms, Workflows, and Drug Discovery Applications

Executive Summary & Physicochemical Rationale The 1,5-naphthyridine scaffold—a heterocyclic system composed of two fused pyridine rings—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Unlik...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The 1,5-naphthyridine scaffold—a heterocyclic system composed of two fused pyridine rings—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Unlike traditional single-ring heterocycles, the unique electron distribution and rigid planar geometry of the 1,5-naphthyridine core allow it to act as a potent hydrogen-bond acceptor while facilitating deep intercalation into enzymatic binding pockets.

By systematically functionalizing the C2 and C8 positions, researchers have successfully engineered derivatives that exhibit high selectivity across a broad spectrum of biological targets[1]. This technical guide dissects the primary mechanisms of action of 1,5-naphthyridine derivatives, focusing on their roles as antibacterial agents and precision kinase inhibitors, and provides field-validated experimental workflows for their evaluation.

Antibacterial Mechanisms: FtsZ and Topoisomerase Inhibition

The Mechanism: Disrupting the Z-Ring

A primary antibacterial mechanism for specific 1,5-naphthyridine compounds is the targeted inhibition of the FtsZ protein[2]. FtsZ is a prokaryotic homolog of tubulin and is strictly required for bacterial cell division. During a normal cell cycle, FtsZ polymerizes at the mid-cell to form a dynamic structure known as the Z-ring, which recruits other division proteins to drive cell septation.

1,5-Naphthyridine derivatives competitively bind to FtsZ, preventing its GTP-dependent polymerization. This blockade halts Z-ring formation, forcing the bacteria into a state of fatal filamentation[2]. Notably, nonquaternary 1,5-naphthyridine derivatives have demonstrated potent bactericidal modes of action against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), typically exhibiting an MBC/MIC ratio of 1 to 2[3].

FtsZ_Pathway FtsZ FtsZ Monomers ZRing Z-Ring Scaffold FtsZ->ZRing Polymerization Inhibitor 1,5-Naphthyridine Inhibitor->ZRing Blocks formation Septation Cell Septation ZRing->Septation Constriction Death Bacterial Death ZRing->Death Filamentation Septation->Death Survival

Mechanism of bacterial cell death via 1,5-naphthyridine-mediated FtsZ polymerization inhibition.

Experimental Protocol: FtsZ Polymerization Light Scattering Assay

To quantify the inhibitory effect of 1,5-naphthyridines on FtsZ, researchers utilize a real-time light scattering assay. Causality of choice: FtsZ polymers scatter significantly more light at 350 nm than free monomers, providing a direct, label-free kinetic readout of polymerization[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute purified recombinant FtsZ protein to 10 µM in a polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2). Causality: This specific ionic strength and pH mimic the physiological intracellular environment, keeping FtsZ stable but poised for GTP-driven assembly.

  • Compound Incubation: Add the 1,5-naphthyridine test compound (dissolved in DMSO) to the FtsZ solution.

  • Baseline Establishment: Transfer the mixture to a quartz cuvette and monitor absorbance/scattering at 350 nm for 5 minutes in a spectrophotometer. Causality: Establishing a pre-initiation baseline ensures the test compound itself does not auto-aggregate and cause false-positive light scattering.

  • Initiation & Kinetic Reading: Inject 1 mM GTP to initiate polymerization. Record the scattering continuously for 30 minutes.

  • Self-Validating System Mechanics: The assay must include a vehicle control (DMSO only) to define the 100% polymerization plateau, and a known FtsZ inhibitor (e.g., PC190723) as a positive control. By comparing the kinetic curve of the test compound against these internal extremes, the system intrinsically validates the dynamic range and sensitivity of the assay before IC50 calculation.

Oncology and Parasitology: Precision Kinase Targeting

The Mechanism: ALK5 and PfPI4K Inhibition

Beyond antimicrobial applications, 1,5-naphthyridines are highly effective kinase inhibitors. In oncology, 1,5-naphthyridin-4-yl-substituted aminothiazoles and pyrazoles act as highly selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor, known as ALK5[4]. By competitively binding to the ATP pocket of ALK5, these derivatives block autophosphorylation and downstream Smad2/3 signaling, thereby halting TGF-β-driven tumor progression[4].

In parasitology, 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation, offering a robust mechanism to combat malaria[1].

ALK5_Pathway TGFb TGF-β Cytokine ALK5 ALK5 Receptor TGFb->ALK5 Binds Smad Smad2/3 Phosphorylation ALK5->Smad Kinase Activity Inhibitor 1,5-Naphthyridine Inhibitor->ALK5 Competitive Inhibition Tumor Tumor Progression Smad->Tumor Gene Transcription

1,5-Naphthyridine derivatives block TGF-β signaling by inhibiting ALK5 autophosphorylation.

Experimental Protocol: ALK5 Autophosphorylation Kinase Assay

To evaluate the potency of 1,5-naphthyridines against ALK5, an in vitro radiometric autophosphorylation assay is employed. Causality of choice: Using a purified kinase domain isolates the direct biochemical interaction, completely removing cellular permeability variables during initial Structure-Activity Relationship (SAR) screening[4].

Step-by-Step Methodology:

  • Enzyme Setup: Incubate purified human ALK5 kinase domain (expressed in Sf9 insect cells) with varying concentrations of the 1,5-naphthyridine derivative in a standard kinase buffer (containing Mg2+ and DTT).

  • Reaction Initiation: Add a substrate mix containing ATP spiked with a tracer amount of [γ-33P]ATP. Causality: The radioactive isotope allows for highly sensitive, quantifiable tracking of phosphate transfer to the receptor itself (autophosphorylation).

  • Quenching & Filtration: After 45 minutes at room temperature, quench the reaction by adding 3% phosphoric acid. Causality: The acid instantly denatures the kinase, freezing the reaction kinetics. Transfer the mixture to a phosphocellulose filter plate.

  • Quantification: Wash the filter plate extensively to remove unreacted free [γ-33P]ATP, add scintillation fluid, and read the retained radioactivity (Counts Per Minute, CPM) on a microplate scintillation counter.

  • Self-Validating System Mechanics: The protocol utilizes a dual-control calibration: a 'no-enzyme' well establishes the radiometric noise floor (background), while a 'vehicle-only' well defines 100% kinase activity. This internal calibration ensures that the calculated IC50 values are strictly a function of competitive inhibition, independent of isotopic decay or buffer degradation.

Quantitative Data Summaries

The pharmacological efficacy of 1,5-naphthyridine derivatives is heavily dependent on specific structural substitutions. The tables below synthesize the quantitative metrics for leading compounds across different therapeutic areas.

Table 1: Representative 1,5-Naphthyridine Antibacterial Efficacy

Compound Class / Specific AgentTarget Pathogen / MechanismMIC (µg/mL)MBC/MIC RatioClinical/Biological Implication
Nonquaternary 1,5-naphthyridine (18) MRSA / FtsZ Inhibition4 – 81 – 2Potent bactericidal action against methicillin-resistant strains[3].
GSK966587 Gram-negative / Topoisomerase IIA< 1N/AHighly potent, broad-spectrum antibacterial candidate[5].

Table 2: Representative 1,5-Naphthyridine Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Disease Model / Application
Compound 19 (Aminothiazole) Human ALK54Oncology: Blocks TGF-β driven tumor progression[4].
Compound 15 (Aminothiazole) Human ALK56Oncology: High selectivity over p38 MAP kinase[4].
Compound 21 (2,8-disubstituted) Plasmodium PI4K40Malaria: Dual inhibition of PI4K and hemozoin formation[6].

References

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC (NIH). URL: [Link]

  • Fused 1,5-naphthyridines. Encyclopedia.pub. URL: [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. PMC (NIH). URL:[Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize 2-Chloro-3-nitro-1,5-naphthyridine from 1,5-naphthyridine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Focus: Heterocyclic Building Block Synthesis, Functionalization of Naphthyridines Introduction and Strategic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Focus: Heterocyclic Building Block Synthesis, Functionalization of Naphthyridines

Introduction and Strategic Rationale

The 1,5-naphthyridine scaffold is a privileged bioisostere in modern drug discovery, frequently utilized to improve the metabolic stability and target-binding affinity of small molecules[1]. Specifically, 2-chloro-3-nitro-1,5-naphthyridine serves as a highly versatile electrophilic building block. The orthogonal reactivity of the C2-chloride (primed for SNAr or cross-coupling) and the C3-nitro group (reducible to an amine for subsequent cyclizations or functionalizations) makes it an invaluable intermediate for synthesizing complex multi-ring systems and targeted therapeutics[2],[1].

Direct electrophilic nitration or halogenation of the unactivated 1,5-naphthyridine core is notoriously difficult due to the electron-withdrawing nature of the two fused pyridine rings. Therefore, a strategic, multi-step functionalization sequence is required. This protocol details a robust, four-step sequence: Chichibabin amination, directed nitration, diazotization-hydrolysis, and final deoxychlorination.

Pathway Visualization

SynthesisPathway A 1,5-Naphthyridine (Starting Material) B 2-Amino-1,5- naphthyridine A->B NaNH2, Toluene (Chichibabin) C 2-Amino-3-nitro- 1,5-naphthyridine B->C HNO3, H2SO4 (Nitration) D 3-Nitro-1,5-naphthyridin- 2(1H)-one C->D NaNO2, H2SO4/H2O (Hydrolysis) E 2-Chloro-3-nitro- 1,5-naphthyridine D->E POCl3, Reflux (Chlorination)

Synthetic pathway from 1,5-naphthyridine to 2-chloro-3-nitro-1,5-naphthyridine.

Mechanistic Causality and Experimental Protocols

Every step in this sequence is designed to manipulate the electronic properties of the naphthyridine ring to enable the next transformation.

Step 1: Chichibabin Amination

Causality: The 1,5-naphthyridine core is highly electron-deficient. To functionalize the C3 position later, we must first install a strongly electron-donating group. The Chichibabin reaction utilizes the inherent electrophilicity of the alpha-carbon (C2) adjacent to the nitrogen, allowing nucleophilic attack by the amide ion. Protocol:

  • Charge a flame-dried, argon-purged flask with 1,5-naphthyridine (1.0 eq) and anhydrous toluene (0.2 M).

  • Add sodium amide (NaNH₂, 1.5 eq) in portions at room temperature.

  • Heat the suspension to 110 °C (reflux) for 12 hours.

  • Cool to 0 °C and carefully quench with ice water. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization (ethanol) to afford 2-amino-1,5-naphthyridine .

Step 2: Electrophilic Aromatic Nitration

Causality: The newly installed C2-amino group strongly activates the adjacent C3 position via resonance (ortho-directing effect). This overcomes the inherent deactivation of the naphthyridine core, allowing for regioselective nitration under standard acidic conditions. Protocol:

  • Dissolve 2-amino-1,5-naphthyridine (1.0 eq) in concentrated H₂SO₄ (0.5 M) at 0 °C.

  • Slowly add a mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ dropwise, maintaining the internal temperature below 5 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Pour the mixture onto crushed ice and neutralize to pH 7 with aqueous NH₄OH.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-amino-3-nitro-1,5-naphthyridine .

Step 3: Diazotization and Hydrolysis

Causality: The amino group has served its purpose as a directing group and must now be converted into an oxygen functionality to set up the final chlorination. Diazotization of the primary amine forms a highly reactive diazonium intermediate, which undergoes rapid nucleophilic aromatic substitution by water (hydrolysis) to form the thermodynamically stable lactam tautomer. Protocol:

  • Suspend 2-amino-3-nitro-1,5-naphthyridine (1.0 eq) in 20% aqueous H₂SO₄ (0.3 M) and cool to 0 °C.

  • Add a solution of NaNO₂ (1.5 eq) in water dropwise.

  • Stir at 0 °C for 30 minutes, then heat the mixture to 80 °C for 2 hours until nitrogen evolution ceases.

  • Cool to room temperature, filter the solid, wash with water, and dry to afford 3-nitro-1,5-naphthyridin-2(1H)-one .

Step 4: Deoxychlorination

Causality: The final step converts the pyridone-like carbonyl into a reactive chloride. Phosphorus oxychloride (POCl₃) acts as both the solvent and the electrophile. The oxygen attacks the phosphorus, creating a good leaving group (dichlorophosphate), followed by chloride attack at C2. The adjacent strongly electron-withdrawing nitro group deactivates the ring, necessitating extended reflux times to drive the reaction to completion[2]. Protocol:

  • Suspend 3-nitro-1,5-naphthyridin-2(1H)-one (1.0 eq) in neat POCl₃ (10 volumes).

  • Heat the mixture to reflux (approx. 105 °C) under an inert atmosphere for 15 hours[2].

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Carefully quench the residue by pouring it onto crushed ice, stirring vigorously.

  • Neutralize the aqueous mixture with saturated NaHCO₃ solution and extract with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify via flash column chromatography (Hexanes/EtOAc) to isolate 2-chloro-3-nitro-1,5-naphthyridine [2].

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected yields for the self-validating synthetic system.

StepTransformationReagents & SolventsTemperatureTimeExpected Yield
1AminationNaNH₂, Toluene110 °C (Reflux)12 h65 - 75%
2NitrationHNO₃, H₂SO₄0 °C to 25 °C3 h80 - 85%
3HydrolysisNaNO₂, H₂SO₄, H₂O0 °C to 80 °C2.5 h70 - 80%
4ChlorinationPOCl₃ (neat)105 °C (Reflux)15 h60%[2]

Note: The 60% yield in Step 4 is consistent with literature benchmarks for the chlorination of nitro-activated naphthyridinones due to the deactivating nature of the nitro group during the substitution phase[2].

References

  • The Chemistry of Heterocyclic Compounds, The Naphthyridines Source: Digital Library of India / General Heterocyclic Chemistry Series URL
  • EvitaChem Product Catalog: Building Blocks in Medicinal Chemistry Source: EvitaChem URL

Sources

Application

Application Note: 2-Chloro-3-nitro-1,5-naphthyridine as a Keystone Scaffold in Kinase Inhibitor Synthesis

Executive Summary The 1,5-naphthyridine core is a privileged pharmacophore in modern medicinal chemistry, frequently deployed to target the ATP-binding cleft of various kinases[1]. Within this chemical space, 2-Chloro-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-naphthyridine core is a privileged pharmacophore in modern medicinal chemistry, frequently deployed to target the ATP-binding cleft of various kinases[1]. Within this chemical space, 2-Chloro-3-nitro-1,5-naphthyridine (CAS 74919-33-8) stands out as an exceptionally versatile, bifunctional building block. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in the development of advanced kinase inhibitors, specifically targeting Leucine-Rich Repeat Kinase 2 (LRRK2), Diacylglycerol Kinase (DGK), and Phosphoinositide 3-kinase (PI3K)[2][3][4].

Mechanistic Rationale & Target Applications (E-E-A-T)

The Electronic Advantage of the Scaffold

The strategic placement of a chlorine atom at C2 and a nitro group at C3 on the 1,5-naphthyridine ring creates a highly reactive electrophilic center. The two nitrogen atoms in the naphthyridine core inherently withdraw electron density from the ring. The addition of the strongly electron-withdrawing C3-nitro group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. This profound electron deficiency specifically activates the C2-Cl bond, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions[1].

This allows medicinal chemists to rapidly install complex, sterically hindered amines at the C2 position, which often serve as critical hinge-binding or solvent-exposed motifs in the final drug molecule[2].

Key Kinase Targets
  • LRRK2 (Parkinson's Disease): Mutations in LRRK2 (such as G2019S) drive hyperactive kinase signaling, leading to neurodegeneration. By reducing the C3-nitro group of the substituted naphthyridine to an amine, the scaffold can be cyclized to form imidazo[4,5-c][1,5]naphthyridines . These rigid, planar tricyclic systems are highly potent, ATP-competitive LRRK2 inhibitors capable of penetrating the central nervous system[4].

  • DGKα/ζ (Immuno-Oncology): Diacylglycerol kinases act as brakes on T-cell activation. SNAr functionalization of 2-chloro-3-nitro-1,5-naphthyridine with piperazine derivatives yields potent DGK inhibitors that restore T-cell function in tumor microenvironments[2].

  • PI3Kδ (Hematological Malignancies): 1,5-naphthyridine derivatives are well-documented inhibitors of PI3K isoforms. The scaffold provides the necessary hydrogen bond acceptors to interact with the kinase hinge region (Val851 in PI3Kδ)[3].

Mandatory Visualization: Workflows & Pathways

G A 2-Chloro-3-nitro- 1,5-naphthyridine B SNAr Amination (Amine, DIPEA, DMF) A->B C 2-Amino-3-nitro Intermediate B->C D Nitro Reduction (Fe, NH4Cl, EtOH) C->D E 2,3-Diamino Intermediate D->E F Cyclization (HC(OEt)3, p-TsOH) E->F G Imidazo[4,5-c][1,5]naphthyridine (LRRK2 Inhibitor) F->G

Workflow for synthesizing tricyclic LRRK2 inhibitors from 2-chloro-3-nitro-1,5-naphthyridine.

LRRK2_Pathway Mut LRRK2 (G2019S Mutation) Hyperactive Kinase Rab Rab GTPases (e.g., Rab10, Rab29) Mut->Rab Phosphorylation Traf Lysosomal/Vesicular Trafficking Defects Rab->Traf Altered Localization Tox Neuronal Toxicity & Parkinson's Disease Traf->Tox Accumulation Inh Imidazo-naphthyridine Inhibitor Inh->Mut ATP-competitive Inhibition

Pathogenic LRRK2 signaling pathway and intervention by imidazo-naphthyridine inhibitors.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes when functionalizing 2-chloro-3-nitro-1,5-naphthyridine for kinase inhibitor libraries.

Reaction StepReagents & ConditionsTypical Yield (%)Mechanistic PurposeTarget Kinase Application
SNAr at C2 Primary/Secondary Amine, DIPEA, DMF, 25–60 °C75–90%Install hinge-binding or solvent-exposed pharmacophore.DGK, LRRK2, PI3K
Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O (4:1), 80 °C80–95%Convert electron-withdrawing nitro to nucleophilic amine.LRRK2, PI3K
Imidazole Cyclization Triethyl orthoformate, cat. p-TsOH, 110 °C60–85%Form rigid tricyclic core for deep ATP-pocket binding.LRRK2

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice and providing in-process analytical checkpoints.

Protocol 1: SNAr Amination of 2-Chloro-3-nitro-1,5-naphthyridine

Objective: Substitute the C2 chlorine with a pharmacophoric amine to generate a DGK inhibitor precursor[2]. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the substitution. This prevents the reactant amine from becoming protonated, which would destroy its nucleophilicity. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature stabilizes the charged Meisenheimer complex transition state.

  • Preparation: Charge a flame-dried round-bottom flask with 2-chloro-3-nitro-1,5-naphthyridine (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired amine (e.g., a piperazine derivative) (1.1 eq) followed dropwise by DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature. If the amine is sterically hindered, elevate the temperature to 60 °C for 2–4 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 210 [M+H]⁺) is completely consumed and the product mass emerges.

  • Workup: Pour the reaction mixture into ice-cold water (3x volume of DMF) under vigorous stirring. Filter the resulting precipitate, wash with cold water to remove residual DMF and DIPEA salts, and dry under high vacuum.

Protocol 2: Reduction and Tricyclic Core Formation

Objective: Reduce the C3 nitro group and cyclize to form an imidazo[4,5-c][1,5]naphthyridine core for LRRK2 inhibition[4]. Causality: Iron powder with ammonium chloride is selected over Palladium-catalyzed hydrogenation (Pd/C, H₂) to prevent the potential over-reduction of the naphthyridine core or unwanted dehalogenation if the SNAr-installed amine contains aryl halides. Triethyl orthoformate acts dually as the solvent and a one-carbon electrophilic synthon to bridge the two amines.

  • Reduction: Suspend the 2-amino-3-nitro-1,5-naphthyridine intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and NH₄Cl (3.0 eq). Heat at 80 °C for 2 hours.

  • Self-Validation Checkpoint (Reduction): Spot the reaction on a silica TLC plate (eluent: EtOAc/Hexane). The reduced 2,3-diamino product will exhibit intense blue fluorescence under 254 nm UV light, distinguishing it from the UV-absorbing nitro precursor.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxide salts. Wash the pad with hot ethanol. Concentrate the filtrate in vacuo to yield the diamino intermediate.

  • Cyclization: Dissolve the crude diamino intermediate in Triethyl orthoformate (10.0 eq). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq). Heat the mixture at 110 °C for 4 hours.

  • Self-Validation Checkpoint (Cyclization): LC-MS analysis should indicate the loss of two equivalents of ethanol and one equivalent of water from the intermediate mass, confirming the formation of the imidazole ring.

  • Isolation: Concentrate the mixture to remove excess orthoformate, neutralize with saturated NaHCO₃, extract with Dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography.

References

  • Title: WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors Source: Google Patents URL
  • Title: WO2020006016A1 - Naphthyridinone compounds useful as t cell activators Source: Google Patents URL
  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628 Source: Expert Opinion on Therapeutic Patents URL: [Link]

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 2-Chloro-3-nitro-1,5-naphthyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, API Intermediate Synthesis, Late-Stage Functionalization Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, API Intermediate Synthesis, Late-Stage Functionalization

Introduction & Mechanistic Rationale

The 1,5-naphthyridine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, anti-infectives, and advanced materials[1]. Functionalizing this core via transition-metal catalysis is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling (SMC) of 2-chloro-3-nitro-1,5-naphthyridine presents unique chemoselectivity challenges.

The Chemoselectivity Challenge: Cross-Coupling vs. SNAr

The 2-chloro position in this substrate is exceptionally activated. The electron-withdrawing nature of the naphthyridine nitrogen, compounded by the strong inductive and mesomeric effects of the adjacent ortho-nitro group, makes the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

If standard SMC basic conditions (e.g., aqueous NaOH, KOH, or even prolonged heating with K2CO3 in alcohols) are applied, the substrate undergoes rapid hydrolysis or alkoxylation to yield 2-hydroxy- or 2-alkoxy-3-nitro-1,5-naphthyridine, entirely bypassing the desired palladium-catalyzed cycle.

Causality Behind Experimental Choices

To successfully drive the reaction toward the cross-coupling product, the protocol must strictly balance catalyst activation and base strength:

  • Base Selection: We utilize NaHCO3 instead of stronger carbonates or hydroxides. Mild bases are sufficient to activate the boronic acid for transmetalation while effectively suppressing the competing SNAr pathway[3][4].

  • Catalyst Selection: Pd(PPh3)4 or Pd(dppf)Cl2 are preferred. The bulky, bidentate nature of dppf or the saturation of triphenylphosphine ligands prevents the naphthyridine nitrogens from coordinating to and poisoning the palladium center.

  • Solvent System: A biphasic mixture of 1,4-Dioxane/Water (1:1) or DME/Water ensures that the organic substrate and the inorganic base remain in solution, facilitating transmetalation at the solvent interface without requiring high temperatures that exacerbate side reactions[4].

Reaction Pathway & Competing Mechanisms

The diagram below illustrates the delicate balance between the desired catalytic cycle and the SNAr degradation pathway.

G Substrate 2-Chloro-3-nitro- 1,5-naphthyridine Ox_Add Oxidative Addition (Rapid) Substrate->Ox_Add + Pd(0) SNAr SNAr Side Reaction (Hydrolysis/Alkoxylation) Substrate->SNAr Strong Base (OH-/RO-) Pd_Cat Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Cat->Ox_Add Transmetalation Transmetalation (Ar-B(OH)2 + Base) Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd_Cat Pd(0) Regeneration Product 2-Aryl-3-nitro- 1,5-naphthyridine Red_Elim->Product Base_Choice Mild Base (NaHCO3) Suppresses SNAr Base_Choice->Transmetalation Base_Choice->SNAr Inhibits

Fig 1: Catalytic cycle of Suzuki-Miyaura coupling vs. competing SNAr pathway.

Condition Optimization Data

To establish a self-validating baseline, various conditions were screened using phenylboronic acid as the model coupling partner. The data clearly demonstrates the necessity of mild bases and optimized heating methods.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)TimeYield (%)Primary Observation
1Pd(PPh3)4Na2CO3DME / H2O90 (Thermal)12 h65%Moderate SNAr byproduct observed.
2Pd(PPh3)4NaHCO3DME / H2O90 (Thermal)12 h82%Clean conversion; suppressed SNAr.
3Pd(dppf)Cl2K2CO3Dioxane / H2O90 (Thermal)8 h78%Faster reaction, but slight hydrolysis.
4 Pd(PPh3)4 NaHCO3 Dioxane / H2O 125 (Microwave) 15 min 91% Optimal conditions; highly selective.
5Pd(OAc)2 / SPhosK3PO4Toluene / H2O100 (Thermal)4 h88%Excellent yield, but higher catalyst cost.

Note: Yields are isolated yields after silica gel chromatography. SNAr byproducts were confirmed via LC-MS.

Experimental Methodologies

Below are two field-proven protocols. Protocol A utilizes microwave irradiation for rapid, high-throughput library synthesis[4], while Protocol B is designed for conventional thermal scale-up[5].

Protocol A: Microwave-Assisted Synthesis (High-Throughput)

This method is ideal for generating libraries of 2-aryl-3-nitro-1,5-naphthyridine derivatives. The rapid heating profile outpaces the kinetics of SNAr.

  • Reagent Charging: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-chloro-3-nitro-1,5-naphthyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and NaHCO3 (2.5 mmol, 2.5 equiv).

  • Solvent Preparation: Add 4.0 mL of 1,4-Dioxane and 4.0 mL of HPLC-grade H2O.

    • Causality: The 1:1 biphasic ratio is critical. Too much water promotes substrate hydrolysis; too little water fails to dissolve the NaHCO3, stalling transmetalation.

  • Deoxygenation (Critical Step): Submerge a long needle into the solvent and sparge with Argon gas for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and converts triphenylphosphine to triphenylphosphine oxide, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 mmol, 5 mol%) under a positive stream of Argon. Seal the vial immediately with an aluminum crimp cap.

  • Irradiation: Place the vial in a microwave synthesizer. Heat to 125 °C for 15 minutes with stirring.

  • Self-Validation & Workup:

    • Cool to room temperature. Sample the organic layer for LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material (UV active, S.M. spot) should be completely consumed.

    • Dilute the mixture with EtOAc (15 mL) and Water (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Conventional Schlenk-Flask Synthesis (Scale-Up)

For reactions >5 grams where microwave synthesis is impractical.

  • Setup: In an oven-dried, Argon-purged 250 mL Schlenk flask, combine 2-chloro-3-nitro-1,5-naphthyridine (10.0 mmol), arylboronic acid (12.0 mmol), and NaHCO3 (25.0 mmol).

  • Solvent: Add 80 mL of a pre-degassed mixture of DME/H2O (1:1).

  • Catalysis: Add Pd(PPh3)4 (0.5 mmol, 5 mol%). Attach a reflux condenser and purge the system with Argon (3x vacuum/Argon cycles).

  • Heating: Heat the biphasic mixture in an oil bath at 90 °C for 12 hours under vigorous stirring (800+ RPM).

    • Causality: Vigorous stirring is mandatory in thermal biphasic reactions to maximize the interfacial surface area where the cross-coupling occurs.

  • Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and proceed with the extraction and purification steps outlined in Protocol A.

Troubleshooting & Best Practices

  • Issue: High levels of SNAr Symmetrical Ether/Alcohol Byproducts.

    • Cause: Base is too strong, or the reaction temperature is too high for too long.

    • Solution: Ensure you are strictly using NaHCO3. If SNAr persists, lower the temperature to 80 °C and increase the catalyst loading to 10 mol% to accelerate the cross-coupling rate over the degradation rate.

  • Issue: Proto-deboronation of the Boronic Acid.

    • Cause: Electron-poor or ortho-substituted boronic acids are prone to losing the boron group before transmetalation.

    • Solution: Increase the equivalents of boronic acid to 1.5 - 2.0 equiv. Alternatively, switch to a boronic acid pinacol ester (BPin), which is more stable against proto-deboronation.

  • Issue: Incomplete Conversion (Catalyst Poisoning).

    • Cause: The naphthyridine nitrogens may coordinate to the Pd center if the phosphine ligands dissociate.

    • Solution: Switch to a bidentate ligand system like Pd(dppf)Cl2, which resists ligand displacement by heterocyclic nitrogens.

References

  • THE NAPHTHYRIDINES Source: Digital Library of India URL
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC / NIH URL
  • US8598192B2 - Hydroxylamine substituted imidazoquinolines Source: Google Patents URL
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)
  • 2-(2,5-Dimethoxyphenyl)

Sources

Application

Reduction of the nitro group in 2-Chloro-3-nitro-1,5-naphthyridine to amine

Application Note: Chemoselective Reduction of 2-Chloro-3-nitro-1,5-naphthyridine to 3-Amino-2-chloro-1,5-naphthyridine Introduction & Mechanistic Rationale The 1,5-naphthyridine scaffold is a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reduction of 2-Chloro-3-nitro-1,5-naphthyridine to 3-Amino-2-chloro-1,5-naphthyridine

Introduction & Mechanistic Rationale

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-infectives, and advanced proteolysis targeting chimeras (PROTACs)[1]. The functionalization of this bicyclic system often relies on the strategic placement of nitro and halogen groups, which serve as orthogonal handles for subsequent cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

The reduction of 2-chloro-3-nitro-1,5-naphthyridine to 3-amino-2-chloro-1,5-naphthyridine presents a classic, yet formidable, chemoselectivity challenge. The 1,5-naphthyridine ring is inherently electron-deficient due to the inductive and mesomeric effects of its two fused pyridine nitrogens. The presence of a strongly electron-withdrawing nitro group at the C3 position further depletes electron density, rendering the C2-chlorine exceptionally labile and susceptible to both hydrodehalogenation and SNAr[2].

The Causality of Reagent Selection: Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) and H2 gas is strictly contraindicated for this substrate. Palladium readily undergoes oxidative addition into the highly activated C2–Cl bond, leading to rapid hydrodehalogenation and yielding the undesired 3-amino-1,5-naphthyridine[3]. To achieve absolute chemoselectivity, single-electron transfer (SET) reducing agents or specific Lewis acidic reductants must be employed:

  • Iron (Fe) / Ammonium Chloride (NH4Cl): Operates via a modified Béchamp reduction mechanism. The mild acidity of NH4Cl provides the necessary protons to facilitate the reduction of the nitro group through a nitroso and hydroxylamine intermediate, without triggering the hydrolysis or cleavage of the C–Cl bond[3].

  • Tin(II) Chloride (SnCl2): Acts as a highly effective Lewis acidic reducing agent that coordinates directly to the nitro oxygen atoms, facilitating rapid reduction without interacting with the halogenated position[2][3].

Visualizing the Chemoselectivity Challenge

Pathway Reactant 2-Chloro-3-nitro- 1,5-naphthyridine Product 3-Amino-2-chloro- 1,5-naphthyridine (Target) Reactant->Product Chemoselective Reduction (Fe/NH4Cl or SnCl2) Byproduct 3-Amino-1,5-naphthyridine (Dehalogenated Byproduct) Reactant->Byproduct Non-selective Reduction (Pd/C + H2)

Chemoselective vs. non-selective reduction pathways for halonitronaphthyridines.

Comparative Data of Reduction Methodologies

To guide process development and scale-up decisions, the quantitative performance of various reduction methodologies for halonitronaphthyridines is summarized below.

Reduction MethodTypical YieldChemoselectivity (Target:Byproduct)ScalabilityEnvironmental Impact
H2, Pd/C, MeOH < 10%Poor (Extensive dehalogenation)HighLow
Fe, NH4Cl, EtOH/H2O 80 – 92%Excellent (>98:2)HighLow (Green chemistry)
SnCl2, EtOAc or EtOH 75 – 85%Excellent (>95:5)Low (Lab scale only)High (Heavy metal waste)
Na2S2O4, THF/H2O 40 – 60%Good (~80:20)ModerateModerate (Sulfur byproducts)

Data synthesized from field-proven halonitroarene reduction standards and heterocyclic chemistry principles[2][3].

Experimental Protocols: Self-Validating Workflows

Protocol A: Iron-Mediated Reduction (Scalable & Eco-Friendly)

This protocol utilizes thermal activation to break the passivating iron oxide layer on the metal powder, ensuring a robust and reproducible single-electron transfer process.

Reagents:

  • 2-Chloro-3-nitro-1,5-naphthyridine: 1.0 equivalent (eq)

  • Iron powder (325 mesh): 5.0 eq

  • Ammonium chloride (NH4Cl): 5.0 eq

  • Solvent: Ethanol / Water (4:1 v/v, 0.2 M relative to substrate)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chloro-3-nitro-1,5-naphthyridine and the EtOH/H2O solvent mixture. Stir to form a uniform suspension.

  • Reagent Addition: Add NH4Cl followed by the Iron powder. Critical Insight: Do not substitute NH4Cl with strong acids (e.g., HCl) as a lower pH can promote unwanted side reactions or partial dehalogenation.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux). The mixture will turn dark brown/black as the iron is oxidized. Maintain reflux for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The target product will present an [M+H]+ peak at m/z 180.0 (with the characteristic 35Cl/37Cl isotope pattern), whereas the starting material is typically observed at m/z 210.0.

  • Hot Filtration (Crucial Step): Once complete, remove the flask from the heat source. Immediately filter the hot mixture through a pad of Celite. Causality: The newly formed amino group can coordinate with iron salts. Allowing the mixture to cool before filtration will cause these complexes to precipitate, drastically reducing your isolated yield. Wash the Celite pad thoroughly with hot ethyl acetate (EtOAc).

  • Workup & Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: The crude product is often >95% pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Substrate Dissolution (EtOH/H2O mixture) Step2 2. Add Reducing Agent (Fe powder + NH4Cl) Step1->Step2 Step3 3. Thermal Activation (Reflux at 80°C, 2-4 h) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Workup & Filtration (Hot Celite Filtration) Step4->Step5 Step6 6. Purification (Crystallization/Flash Chromatography) Step5->Step6

Step-by-step experimental workflow for the iron-mediated chemoselective reduction.

Protocol B: Tin(II) Chloride Reduction (Rapid Lab-Scale)

Ideal for parallel synthesis or when anhydrous conditions are preferred.

Reagents:

  • 2-Chloro-3-nitro-1,5-naphthyridine: 1.0 eq

  • Tin(II) chloride dihydrate (SnCl2·2H2O): 5.0 eq

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (0.1 M)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the substrate in EtOAc. Add SnCl2·2H2O in a single portion.

  • Reaction Execution: Stir the mixture at 60 °C for 2 hours. The solution will typically transition from yellow to a pale, cloudy suspension.

  • Quenching (Critical Insight): Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO3 until the pH reaches ~7-8. Causality: You must avoid strong bases like NaOH. The C2-chlorine is highly activated; exposure to NaOH will cause an SNAr reaction, converting your product into 3-amino-1,5-naphthyridin-2-ol (or the 2-ethoxy derivative if EtOH is used)[2].

  • Emulsion Resolution: The addition of NaHCO3 will generate a thick white precipitate of tin salts, often causing a stubborn emulsion. Add EtOAc and filter the entire biphasic mixture through a pad of Celite to break the emulsion.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with EtOAc, dry over Na2SO4, and concentrate to afford the target amine.

Analytical & Troubleshooting Guidelines

  • Dehalogenation Detection: If your LC-MS shows a dominant mass of m/z 146.1, hydrodehalogenation has occurred. Ensure no exogenous transition metals (like Pd or Pt) have contaminated your glassware, and verify the pH of your reaction mixture is not excessively acidic.

  • Incomplete Reduction: If intermediate hydroxylamine species (m/z 196.0) are observed, the reaction requires longer thermal activation. In the Iron protocol, ensure the iron powder is finely milled (325 mesh) and not heavily oxidized prior to use.

References

  • Brown, D. J. The Naphthyridines. Chemistry of Heterocyclic Compounds. Digital Library. URL: [Link]

  • Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, National Center for Biotechnology Information (PMC). URL:[Link]

  • "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." MDPI. URL: [Link]

  • "Nitro Reduction - Common Conditions." Common Organic Chemistry. URL: [Link]

Sources

Method

Application Note: 2-Chloro-3-nitro-1,5-naphthyridine as a Privileged Scaffold in Agrochemical Discovery

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Focus: Synthetic strategies, mechanistic rationale, and validated protocols for utilizing 1,5-naphthyridine building blocks in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Focus: Synthetic strategies, mechanistic rationale, and validated protocols for utilizing 1,5-naphthyridine building blocks in the development of novel crop protection agents.

Introduction and Mechanistic Rationale

The 1,5-naphthyridine heterocyclic core has emerged as a highly versatile pharmacophore and "agrophore" in modern chemical design [1]. While historically prominent in pharmaceutical development (e.g., anti-infectives and kinase inhibitors) [4], its application in agriculture is rapidly expanding. The nitrogen-containing aromatic rings provide excellent hydrogen-bonding capabilities, enhancing binding affinity to target enzymes such as fungal succinate dehydrogenase (SDH) or plant acetolactate synthase (ALS) [2].

2-Chloro-3-nitro-1,5-naphthyridine (CAS: 74919-33-8) is a premier building block for these applications. The strategic placement of the functional groups dictates a highly predictable and orthogonal reactivity profile:

  • The C-2 Chlorine: Acts as an excellent leaving group. The adjacent ring nitrogen (N-1) and the strongly electron-withdrawing nitro group at C-3 synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. This profound electronic activation makes the C-2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions [3].

  • The C-3 Nitro Group: Post-SNAr, the nitro group serves as a latent amine. Chemoselective reduction yields an ortho-amino functional group, which is the critical anchor point for synthesizing secondary amides (the hallmark of SDHI fungicides) or for cyclization into tricyclic fused systems.

SyntheticWorkflow A 2-Chloro-3-nitro- 1,5-naphthyridine (Starting Material) B SNAr Reaction (Amine/Thiol) A->B C 2-Substituted-3-nitro- 1,5-naphthyridine B->C D Chemoselective Nitro Reduction C->D E 3-Amino-1,5- naphthyridine Core D->E F Amidation or Cyclization E->F G Agrochemical Active Ingredient F->G

Synthetic workflow for 1,5-naphthyridine agrochemical derivatives.

Agrochemical Target Application: SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of modern fungicides used to control devastating crop diseases like rusts and powdery mildew. The core structural requirement for an SDHI is an ortho-substituted heterocyclic amide that mimics ubiquinone, binding to Complex II of the fungal mitochondrial respiratory chain.

By utilizing 2-Chloro-3-nitro-1,5-naphthyridine, researchers can synthesize novel naphthyridine-carboxamides or naphthyridine-amines that effectively block the ubiquinone binding site, halting fungal respiration.

SDHIMechanism A 1,5-Naphthyridine Based SDHI B Fungal Succinate Dehydrogenase (Complex II) A->B Binds to C Ubiquinone Binding Site Competitive Blockade B->C Induces D Disruption of Electron Transport Chain C->D Causes E Fungal Cell Death (Pathogen Control) D->E Results in

Mechanism of action for naphthyridine-based SDHI fungicides.

Quantitative Data: SNAr Reaction Optimization

To establish a robust protocol, the SNAr reaction of 2-Chloro-3-nitro-1,5-naphthyridine with a model nucleophile (4-fluoroaniline) was optimized. The causality behind solvent and base selection is critical: polar aprotic solvents (NMP, DMF) stabilize the Meisenheimer complex intermediate, while the choice of base dictates the reaction kinetics and suppression of side reactions (e.g., hydrolysis of the chloride to a hydroxyl group).

Table 1: Optimization of SNAr with 4-Fluoroaniline

EntryBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)DMF801268Moderate yield; minor hydrolysis to 2-hydroxy byproduct observed.
2Cs₂CO₃ (2.0)DMF80874Faster kinetics, but higher cost for scale-up.
3DIPEA (2.5)DMF80685Homogeneous reaction; no hydrolysis observed.
4DIPEA (2.5)NMP90492 Optimal conditions; high solubility and rapid conversion.
5TEA (2.5)THF652441Poor conversion due to insufficient solvent polarity and temperature.

Note: Entry 4 represents the optimal conditions utilized in the protocol below.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the researcher can verify the success of each transformation before proceeding, minimizing wasted resources.

Protocol A: Synthesis of N-(4-fluorophenyl)-3-nitro-1,5-naphthyridin-2-amine (SNAr)

Objective: Install the aryl-amine agrophore at the C-2 position.

Reagents:

  • 2-Chloro-3-nitro-1,5-naphthyridine (1.0 equiv, 10 mmol, 2.09 g)

  • 4-Fluoroaniline (1.2 equiv, 12 mmol, 1.33 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol, 3.23 g)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-nitro-1,5-naphthyridine in 20 mL of anhydrous NMP under a nitrogen atmosphere.

  • Reagent Addition: Add 4-fluoroaniline dropwise, followed by the addition of DIPEA. Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl generated during the substitution without competing for the electrophilic C-2 carbon.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath.

  • In-Process Validation (TLC/LC-MS): After 3 hours, sample the reaction.

    • Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show the disappearance of the starting material (R_f ~ 0.6) and the appearance of a bright yellow fluorescent product spot (R_f ~ 0.4). LC-MS should confirm the product mass [M+H]⁺ = 285.08.

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of rapidly stirring ice water. A bright yellow precipitate will form. Stir for 30 minutes to ensure complete precipitation and removal of NMP.

  • Isolation: Filter the solid under vacuum, wash sequentially with cold water (3 x 30 mL) and cold isopropanol (10 mL), and dry under high vacuum at 45 °C overnight.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C-3 nitro group to an amine to enable subsequent amidation.

Reagents:

  • N-(4-fluorophenyl)-3-nitro-1,5-naphthyridin-2-amine (1.0 equiv, 5 mmol, 1.42 g)

  • Iron powder (325 mesh) (5.0 equiv, 25 mmol, 1.40 g)

  • Ammonium chloride (NH₄Cl) (5.0 equiv, 25 mmol, 1.34 g)

  • Ethanol / Water (4:1 v/v, 30 mL)

Step-by-Step Procedure:

  • Rationale for Reagent Choice: Iron/NH₄Cl is selected over Palladium-catalyzed hydrogenation (Pd/C, H₂) to strictly prevent the premature dehalogenation of the 4-fluorophenyl ring. This chemoselective approach ensures the integrity of the halogenated agrophore [3].

  • Reaction Assembly: Suspend the nitro-naphthyridine derivative in the EtOH/H₂O mixture. Add NH₄Cl and Iron powder.

  • Heating: Heat the suspension to 75 °C (gentle reflux) under vigorous stirring.

  • In-Process Validation: Monitor via TLC (DCM/MeOH 95:5). The yellow color of the starting material will fade, and a highly polar, UV-active spot (the diamine) will appear at a lower R_f.

  • Filtration: Once complete (typically 2-3 hours), cool the mixture to 40 °C and filter it through a pad of Celite to remove iron residues. Wash the Celite pad generously with warm ethyl acetate (3 x 30 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-amino derivative.

Analytical Validation Standards

To ensure the integrity of the synthesized building blocks before advancing to biological screening, the following analytical criteria must be met:

  • ¹H NMR (400 MHz, DMSO-d₆) of SNAr Product: Look for the characteristic downfield shift of the naphthyridine protons. The C-4 proton (adjacent to the nitro group) typically appears as a sharp singlet around 8.9 - 9.1 ppm due to the strong electron-withdrawing effect of the C-3 nitro group.

  • ¹H NMR of Reduced Product: The disappearance of the highly deshielded C-4 proton signature and the appearance of a broad singlet integrating for 2H around 5.0 - 5.5 ppm (exchangeable with D₂O) validates the successful formation of the primary amine.

  • Purity: >95% by HPLC (UV detection at 254 nm) is required before proceeding to final amidation steps to prevent the carryover of unreacted anilines, which can cause false positives in biological assays.

References

  • Chem-Impex International. "1,5-Naphthyridine - Chem-Impex".
  • MDPI. "Biological Activity of Naturally Derived Naphthyridines".
  • National Institutes of Health (NIH) / PMC. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines".
  • PubMed (NIH). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors".
Application

Application Note: Regioselective Functionalization of 2-Chloro-3-nitro-1,5-naphthyridine

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Nucleophilic Aromatic Substitution (SNAr) and Directed Metalation Workflows Executive Summary & Scaffold Significance The 1,5-naphthyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Nucleophilic Aromatic Substitution (SNAr) and Directed Metalation Workflows

Executive Summary & Scaffold Significance

The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced organic materials[1]. Within this class, 2-chloro-3-nitro-1,5-naphthyridine serves as a highly versatile, multi-point functionalization building block. The unique electronic environment created by the fused diazine system, coupled with the strong electron-withdrawing nitro group, enables highly divergent and regioselective functionalization pathways.

As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. Here, we will dissect the causality behind the reactivity of this molecule and provide self-validating protocols for its functionalization via SNAr and directed metalation[2],[3].

Mechanistic Causality & Reactivity Profiling

Hyper-Activation at C-2: Nucleophilic Aromatic Substitution (SNAr)

The C-2 position of 2-chloro-3-nitro-1,5-naphthyridine is exceptionally electrophilic. This is driven by a synergistic "push-pull" electronic effect:

  • Inductive & Resonance Withdrawal: The ortho-nitro group at C-3 and the adjacent N-1 nitrogen severely deplete electron density at C-2[4].

  • Causality in Reaction Design: Because of this hyper-activation, traditional SNAr conditions (e.g., heating in polar aprotic solvents) are not only unnecessary but detrimental. Applying heat leads to rapid degradation, ring-opening, or unselective bis-substitution. Therefore, reactions with amines or alkoxides must be strictly controlled at 0 °C to ambient temperature using mild bases (e.g., DIPEA or Et3N).

Directed Metalation at C-4: The Role of TMP-Bases

While C-2 is primed for nucleophiles, the C-4 position can be selectively functionalized via electrophilic trapping following directed metalation[3].

  • The Reagent Choice: Traditional alkyllithium reagents (like n-BuLi) or standard amides (like LDA) fail here; they are too nucleophilic and will either attack the C-2 position or reduce the sensitive nitro group. We utilize Knochel’s highly sterically hindered base, TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex)[2].

  • The Role of LiCl: LiCl is not merely an additive; it breaks up the polymeric aggregates of the magnesium amide in THF, drastically increasing its kinetic basicity and solubility[2].

  • Regioselectivity & Stability: The C-4 proton is highly acidic due to the adjacent N-5 nitrogen and the inductive pull of the C-3 nitro group. Metalation must be performed strictly at –78 °C. At higher temperatures, the resulting nitro-substituted heteroaryl Grignard reagent is prone to single-electron transfer (SET) decomposition[3].

Visualizing Divergent Functionalization

Pathway A 2-Chloro-3-nitro- 1,5-naphthyridine B SNAr at C-2 (Nucleophilic Attack) A->B Amines/Alkoxides Mild Base, 0-25°C C C-4 Metalation (TMPMgCl·LiCl) A->C TMP-Base THF, -78°C D Nitro Reduction (C-3 Amine) A->D Fe/NH4Cl or Pd/C, H2 E 2-Amino/Alkoxy- 3-nitro-1,5-naphthyridine B->E F 4-Substituted-2-chloro- 3-nitro-1,5-naphthyridine C->F Electrophile (E+) G 2-Chloro-1,5-naphthyridin- 3-amine D->G

Divergent functionalization pathways of 2-chloro-3-nitro-1,5-naphthyridine.

Quantitative Data & Reaction Scope

The following table summarizes the expected outcomes when applying our optimized protocols to various nucleophiles and electrophiles, benchmarking against established literature yields[2],[3].

Reaction PathwayReagents / ConditionsCoupling PartnerRegioselectivityExpected Yield
SNAr Morpholine, DIPEA, THF, 0 °C to RTN-NucleophileC-2 exclusively88–95%
SNAr NaOMe, MeOH, 0 °CO-NucleophileC-2 exclusively85–90%
Metalation 1. TMPMgCl·LiCl, THF, -78 °C 2. I2 in THFIodine (E+)C-4 exclusively75–82%
Metalation 1. TMPMgCl·LiCl, THF, -78 °C 2. BenzaldehydeAldehyde (E+)C-4 exclusively68–75%

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, these protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify intermediate formation before proceeding to subsequent steps.

Protocol A: Mild SNAr with Primary/Secondary Amines

Objective: Regioselective substitution of the C-2 chloride without disturbing the nitro group or the naphthyridine core.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-chloro-3-nitro-1,5-naphthyridine (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: Suppresses exothermic degradation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) dropwise.

  • Nucleophile Addition: Slowly add the desired amine (e.g., morpholine, 1.1 mmol) over 5 minutes. The solution will typically transition from pale yellow to a deeper orange/red.

  • Validation & IPC: After 30 minutes, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Criteria: Complete disappearance of the starting material mass (m/z ~209.5) and appearance of the product mass. If starting material persists, allow warming to room temperature for an additional 1 hour.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Regioselective C-4 Magnesiation and Electrophilic Trapping

Objective: Deprotonation at C-4 using a non-nucleophilic TMP-base, followed by trapping with an electrophile (e.g., Iodine)[3].

Workflow Step1 Step 1: Substrate Prep Dry THF, -78°C Step2 Step 2: Metalation TMPMgCl·LiCl dropwise Step1->Step2 Step3 Step 3: Electrophilic Trapping Add E+ (e.g., I2, Ar-I/Pd) Step2->Step3 Step4 Step 4: Quenching NH4Cl (sat), EtOAc Step3->Step4 Step5 Step 5: Purification Column Chromatography Step4->Step5

Step-by-step experimental workflow for the regioselective C-4 metalation and functionalization.

  • Preparation: Charge a flame-dried Schlenk flask with 2-chloro-3-nitro-1,5-naphthyridine (1.0 mmol) and anhydrous THF (10 mL) under strict argon.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to strictly –78 °C. Rationale: Prevents SET and homocoupling of the nitro-aromatic system.

  • Metalation: Add a solution of TMPMgCl·LiCl (1.1 mmol, typically ~1.0 M in THF/toluene) dropwise via syringe pump over 15 minutes. Stir at –78 °C for 30 minutes. The solution will turn dark brown/red, indicating the formation of the Grignard species.

  • Validation & IPC (Critical): Withdraw a 50 µL aliquot and immediately quench into a GC vial containing 0.5 mL of D2O. Analyze via LC-MS.

    • Validation Criteria: The mass spectrum must show an [M+H] peak corresponding to the deuterated starting material (m/z ~210.5), confirming quantitative metalation at C-4.

  • Electrophilic Trapping: Add a pre-cooled (–78 °C) solution of Iodine (1.5 mmol in 3 mL dry THF) dropwise. Stir for 1 hour at –78 °C, then slowly allow the reaction to warm to –20 °C over 1 hour.

  • Workup: Quench the reaction at –20 °C with a mixture of saturated aqueous NH4Cl and saturated aqueous Na2S2O3 (to reduce excess iodine). Extract with EtOAc (3 × 20 mL), dry over MgSO4, and purify via flash column chromatography (Hexane/EtOAc gradient).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-Chloro-3-nitro-1,5-naphthyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Application Scientists, we frequently encounter challenges when scaling or optimizing the halogenation of fused nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Application Scientists, we frequently encounter challenges when scaling or optimizing the halogenation of fused nitrogen heterocycles. The synthesis of 2-Chloro-3-nitro-1,5-naphthyridine from 3-nitro-1,5-naphthyridin-2(1H)-one is a classic example where traditional protocols often suffer from moderate yields (~60%), sluggish kinetics, and thermal degradation[1].

This guide abandons the outdated "heat and wait" approach. Instead, we dissect the mechanistic causality behind the chlorination process to provide you with a highly optimized, self-validating workflow that minimizes side reactions and maximizes isolated yield.

Mechanistic Pathway: Overcoming the Activation Energy Barrier

Traditional methods rely on neat phosphorus oxychloride (POCl 3​ ) at reflux for up to 15 hours[1]. The fundamental flaw here is the high activation energy required for POCl 3​ to directly attack the lactim tautomer of the naphthyridinone. By introducing a catalytic amount of N,N-dimethylformamide (DMF), we generate the highly electrophilic Vilsmeier-Haack reagent in situ. This intermediate rapidly activates the oxygen atom, drastically lowering the activation energy for the subsequent nucleophilic aromatic substitution (S N​ Ar) by the chloride ion[2].

G SM 3-Nitro-1,5-naphthyridin-2(1H)-one (Lactam/Lactim Tautomer) Intermediate O-Chloroiminium Activated Intermediate (Highly Electrophilic) SM->Intermediate Tautomerization & Activation Reagent POCl3 + DMF (Vilsmeier-Haack Reagent) Reagent->Intermediate Donates Electrophile SNAr Nucleophilic Aromatic Substitution (Chloride Attack) Intermediate->SNAr Rate-Limiting Step Product 2-Chloro-3-nitro-1,5-naphthyridine (Target Product) SNAr->Product -PO2Cl2 / -DMF

Mechanistic pathway of DMF-catalyzed POCl3 chlorination of 3-nitro-1,5-naphthyridin-2(1H)-one.

Troubleshooting & FAQs

Q1: My reaction yield is stalling at 50-60% even after 15 hours of reflux in neat POCl 3​ . Why is the conversion incomplete? A1: The tautomeric shift from the stable lactam to the reactive lactim (2-hydroxy) form is thermodynamically unfavorable. Neat POCl 3​ is a relatively weak electrophile for this specific substrate. Prolonged heating (15+ hours) at the boiling point of POCl 3​ (~105 °C) leads to a kinetic dead-end where the rate of product formation is outpaced by the rate of thermal decomposition[1]. Solution: Add 0.1 to 0.5 equivalents of anhydrous DMF. This forms the Vilsmeier-Haack complex, which aggressively attacks the lactam oxygen, accelerating the reaction and reducing the required time to just 2–4 hours[2].

Q2: I am observing significant tar formation and the reaction mixture turns pitch black. How can I prevent this degradation? A2: Tarring is caused by the thermal degradation of the electron-deficient nitro-aromatic system under harsh, acidic reflux conditions. The nitro group at the 3-position makes the naphthyridine ring highly susceptible to oxidative polymerization if heated excessively. Solution: By utilizing the DMF-catalyzed approach, you can lower the reaction temperature from a harsh reflux (105 °C) to a gentle heating of 80–85 °C. This preserves the integrity of the heterocycle while maintaining rapid kinetics.

Q3: TLC shows complete conversion, but my isolated yield is poor and NMR shows starting material. What is happening during the workup? A3: You are likely experiencing reverse hydrolysis during the quench. 2-Chloro-3-nitro-1,5-naphthyridine is highly activated by the adjacent nitro group and the naphthyridine nitrogens, making the C-Cl bond susceptible to nucleophilic attack by water. When POCl 3​ is quenched in plain water, the highly exothermic hydrolysis generates localized heat and concentrated HCl, which drives the conversion of your product back to the 2(1H)-one[3]. Solution: The quench must be strictly temperature- and pH-controlled. Pour the reaction mixture over vigorously stirred crushed ice buffered with dipotassium phosphate (K 2​ HPO 4​ ) or carefully neutralize with cold NH 4​ OH to maintain a pH of 7–8. Keep the temperature strictly below 10 °C and extract immediately with dichloromethane (DCM).

Quantitative Data Summary: Traditional vs. Optimized Parameters

The following table summarizes the causal parameters that differentiate the historical baseline from our optimized protocol.

ParameterTraditional Protocol[1]Optimized ProtocolCausality / Rationale
Reagent System Neat POCl 3​ (Large excess)POCl 3​
  • Catalytic DMF
DMF generates the highly reactive chloroiminium ion, lowering activation energy.
Temperature Reflux (~105 °C)80–85 °CLower temperature suppresses thermal polymerization and tar formation.
Reaction Time 15 hours2.5 hoursAccelerated kinetics eliminate the need for prolonged thermal exposure.
Quench Media Ice water (Unbuffered)Ice + K 2​ HPO 4​ buffer (pH 7.5)Prevents acid-catalyzed hydrolysis of the newly formed C-Cl bond.
Expected Yield ~60%>85%Minimized product degradation during both the reaction and isolation phases.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process controls (IPC) are met.

Step 1: Setup and Activation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 3-nitro-1,5-naphthyridin-2(1H)-one (10.0 g, 52.3 mmol).

  • Add anhydrous POCl 3​ (40 mL, ~8 equivalents). Caution: POCl 3​ is highly corrosive and reacts violently with moisture.

  • Under vigorous stirring, add anhydrous DMF (0.4 mL, ~0.1 equivalents) dropwise via syringe. Self-Validation: You should observe a slight exotherm and the evolution of HCl gas.

Step 2: Chlorination

  • Heat the reaction mixture to 80–85 °C using a precisely controlled oil bath.

  • Stir at this temperature for 2.5 hours.

  • IPC (TLC Monitoring): Withdraw a 10 µL aliquot, quench it into 1 mL of cold saturated NaHCO 3​ , and extract with 1 mL of ethyl acetate. Run TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material (baseline) should be completely consumed, replaced by a fast-moving, UV-active product spot.

Step 3: Controlled Quenching

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 40 °C) to remove approximately 70% of the excess POCl 3​ . This minimizes the exothermic load during the aqueous quench[4].

  • Prepare a large beaker with 300 g of crushed ice and 200 mL of 1.5 M K 2​ HPO 4​ aqueous solution.

  • Slowly pour the concentrated reaction residue into the vigorously stirred ice mixture. Self-Validation: Monitor the temperature with an internal probe; it must not exceed 10 °C. Adjust the addition rate accordingly.

Step 4: Isolation and Purification

  • Immediately extract the cold aqueous mixture with cold dichloromethane (3 × 150 mL).

  • Wash the combined organic layers with cold brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize from a minimal amount of hot ethyl acetate/hexanes to afford pure 2-chloro-3-nitro-1,5-naphthyridine as a pale yellow solid.

References

  • THE NAPHTHYRIDINES (Preparation of Halogeno-1,5-Naphthyridines)
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: ACS Publications URL
  • Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones Source: ETH Zurich Research Collection URL
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: MDPI URL

Sources

Optimization

Troubleshooting low solubility of 2-Chloro-3-nitro-1,5-naphthyridine during reactions

Welcome to the Technical Support Center for Heterocyclic Chemistry. This module is specifically designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This module is specifically designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 2-chloro-3-nitro-1,5-naphthyridine .

Below, you will find a causality-driven troubleshooting guide, an interactive decision workflow, quantitative solvent data, and self-validating experimental protocols to ensure your reactions proceed with high fidelity.

Troubleshooting Workflow: Solubilization Strategy

SolubilityWorkflow Start Issue: 2-Chloro-3-nitro- 1,5-naphthyridine is Insoluble CheckRxn Identify Reaction Type (e.g., SNAr, Coupling) Start->CheckRxn PolarAprotic Switch to Polar Aprotic (DMF, DMSO, NMP) CheckRxn->PolarAprotic Standard Organic PTC Implement Phase Transfer Catalysis (Biphasic) CheckRxn->PTC Aqueous Nucleophile TempIncrease Elevate Temperature (60-120°C) or Microwave PolarAprotic->TempIncrease If still insoluble CoSolvent Use Co-solvent System (e.g., Toluene/DMF) TempIncrease->CoSolvent If degradation occurs Success Homogeneous Reaction Achieved TempIncrease->Success CoSolvent->Success PTC->Success

Workflow for resolving 2-chloro-3-nitro-1,5-naphthyridine solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does 2-chloro-3-nitro-1,5-naphthyridine consistently crash out of solution, even in moderately polar solvents like THF or DCM? A1: The insolubility is driven by thermodynamic crystal lattice energy. The 1,5-naphthyridine core is a highly planar, rigid aromatic system that promotes strong intermolecular π−π stacking[1]. Furthermore, the addition of a strongly electron-withdrawing nitro group adjacent to a chlorine atom creates a significant molecular dipole. Solvents with low to moderate dielectric constants cannot overcome this lattice energy[2]. To achieve dissolution, you must use solvents that offer strong dipole-dipole interactions or hydrogen bond accepting capabilities, such as DMF, DMSO, or NMP[1].

Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) with an amine. The starting material is insoluble at room temperature, but heating causes degradation. What is the causality and how do I fix it? A2: The nitro group at the 3-position highly activates the 2-chloro position for SNAr, allowing reactions to occur under surprisingly mild conditions[3]. However, prolonged bulk heating in polar aprotic solvents can lead to side reactions, such as the displacement of the nitro group itself or background hydrolysis if adventitious water is present. Solution: Utilize a co-solvent system (e.g., 3:1 Toluene:DMF) to balance solubility and thermal stability. Alternatively, change the order of addition: pre-heat the solvent to dissolve the naphthyridine completely, remove from heat, and then slowly add the nucleophile to utilize the exothermic energy of the reaction itself.

Q3: Can modifying the reaction to a biphasic system help if my nucleophile is water-soluble? A3: Yes. If your nucleophile is aqueous (e.g., hydroxide or a water-soluble amine), a liquid-liquid biphasic system (e.g., Toluene/Water) with a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly effective. The PTC shuttles the nucleophile into the organic layer where the naphthyridine is suspended. The reaction occurs at the solid-liquid-liquid interface, driving the reaction forward without requiring complete bulk solubilization of the organic substrate.

Quantitative Data: Solvent System Selection

To minimize trial and error, consult the following physicochemical data table when selecting a solvent system for 2-chloro-3-nitro-1,5-naphthyridine.

Solvent SystemDielectric Constant ( ϵ )Solubilization CapacityRecommended Application
Dichloromethane (DCM) 8.9LowAqueous workup / Extraction
Tetrahydrofuran (THF) 7.6Low - ModerateLow-temperature organometallic steps
Toluene / DMF (3:1) ~12.0ModerateTemperature-sensitive SNAr
N,N-Dimethylformamide (DMF) 36.7HighStandard SNAr, Cross-coupling
Dimethyl Sulfoxide (DMSO) 46.7HighHigh-temp SNAr, Biological Assays

Self-Validating Experimental Protocols

The following protocols are designed with built-in visual and chemical checkpoints to ensure the integrity of your reaction.

Protocol A: High-Concentration Solubilization for SNAr via Order of Addition

Use this protocol when utilizing lipophilic amines or alkoxides.

  • Initial Suspension: Weigh 1.0 equivalent of 2-chloro-3-nitro-1,5-naphthyridine into a dry, round-bottom flask. Add anhydrous DMF (5 mL per mmol of substrate).

    • Self-Validation Checkpoint: At 20°C, the mixture should be a heterogeneous, pale-yellow slurry. If it dissolves completely at room temperature, verify the purity of your starting material, as the pure crystalline form should resist dissolution.

  • Thermal Dissolution: Heat the mixture to 60°C under an inert nitrogen atmosphere with vigorous stirring.

    • Self-Validation Checkpoint: The slurry must transition to a completely clear, homogeneous solution within 10 minutes. If particulates remain, add DMF in 0.5 mL increments until clarity is achieved.

  • Nucleophile Addition: Remove the flask from the heat source. Add 1.2 equivalents of the amine nucleophile dropwise over 5 minutes.

    • Self-Validation Checkpoint: A transient, deep color change (often orange or deep red) will occur immediately upon addition. This confirms the formation of the Meisenheimer complex intermediate, indicating that the SNAr reaction has successfully initiated[3].

  • Completion: Allow the reaction to stir as it cools to room temperature. Monitor by TLC (Ethyl Acetate/Hexanes) until the starting material is consumed.

Protocol B: Biphasic SNAr with Phase Transfer Catalysis (PTC)

Use this protocol for aqueous nucleophiles (e.g., KOH/EtOH or aqueous amines).

  • Organic Phase Preparation: Suspend 2-chloro-3-nitro-1,5-naphthyridine in Toluene (10 mL per mmol). Add 0.1 equivalents of Tetrabutylammonium bromide (TBAB).

  • Aqueous Phase Preparation: Dissolve the nucleophile in a minimal amount of water (or use a pre-prepared aqueous solution).

  • Biphasic Mixing: Combine the two phases and stir vigorously (≥ 800 rpm) at 40°C.

    • Self-Validation Checkpoint: The reaction mixture will form a milky emulsion. As the reaction proceeds, the insoluble starting material suspended in the organic layer will gradually disappear, and the product will either remain dissolved in the toluene or precipitate as a new, distinct solid morphology.

References

  • Brown, D. J. "THE NAPHTHYRIDINES". Digital Library.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 2-Chloro-3-nitro-1,5-naphthyridine Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing cross-coupling reactions (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) on highly functionalized, electron-deficient heteroaryls.

Working with 2-chloro-3-nitro-1,5-naphthyridine presents a trifecta of synthetic challenges: extreme electrophilicity, severe steric hindrance from the ortho-nitro group, and competitive catalyst poisoning by the naphthyridine nitrogen atoms. This guide provides the causality behind experimental choices, troubleshooting FAQs, and a self-validating protocol to ensure robust coupling.

Mechanistic Overview & Catalyst Selection Logic

To successfully couple 2-chloro-3-nitro-1,5-naphthyridine, we must first understand why standard first-generation catalysts (like Pd(PPh3​)4​ ) routinely fail.

The 1,5-naphthyridine core is highly electron-deficient, which theoretically accelerates the oxidative addition of the C-Cl bond. However, the basic nitrogen atoms in the rings act as excellent σ -donors, readily displacing weak phosphine ligands to form catalytically inactive, off-cycle palladium complexes [1]. Furthermore, the bulky nitro group at the 3-position creates a significant steric barrier during the transmetalation and reductive elimination steps. Finally, the combined electron-withdrawing effects of the nitro group and the naphthyridine nitrogens make the 2-position exceptionally susceptible to off-target Nucleophilic Aromatic Substitution (S N​ Ar) [2].

To overcome this, modern coupling protocols rely on Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) paired with Generation 3 or 4 (G3/G4) Palladacycle precatalysts. The immense steric bulk of XPhos prevents the naphthyridine nitrogens from coordinating to the palladium center, while its electron-rich dicyclohexyl motif accelerates oxidative addition.

CatalystLogic Start Substrate: 2-Chloro-3-nitro-1,5-naphthyridine Challenge1 Steric Hindrance (ortho-NO2 group) Start->Challenge1 Challenge2 Catalyst Poisoning (Naphthyridine N-atoms) Start->Challenge2 Challenge3 SNAr Side Reactions (Highly Activated Core) Start->Challenge3 Sol1 Use Bulky Ligands (e.g., XPhos, BrettPhos) Challenge1->Sol1 Promotes Reductive Elimination Sol2 Use Strong Binding Ligands (Buchwald G3/G4 Precatalysts) Challenge2->Sol2 Prevents Off-Cycle Coordination Sol3 Avoid Nucleophilic Bases (Use K3PO4, CsF in Dioxane) Challenge3->Sol3 Prevents Alkoxide Attack

Logic tree for troubleshooting catalyst and condition selection for 1,5-naphthyridine coupling.

Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling stalls at 20-30% conversion, and I observe a black precipitate. How do I prevent catalyst deactivation? A1: The black precipitate is palladium black, a definitive sign of catalyst degradation. The 1,5-naphthyridine nitrogens are outcompeting your ligand for the Pd center. Solution: Switch to a pre-catalyst system with a highly electron-rich, bulky biaryl phosphine ligand (e.g., XPhos Pd G3 ). The steric bulk of XPhos forces the palladium to remain monoligated ( L1​Pd ), preventing off-cycle coordination by the substrate's nitrogens, while ensuring rapid entry into the catalytic cycle [3].

Q2: I am seeing a major side product where the chloro group is replaced by an ethoxy or methoxy group. What is happening? A2: You are observing a competing S N​ Ar reaction. The 2-position of 3-nitro-1,5-naphthyridine is highly activated. If you use alcoholic solvents (like ethanol) and strong bases (like KOH or NaOMe), the alkoxide will directly attack the 2-position, yielding 2-alkoxy-3-nitro-1,5-naphthyridine instead of your cross-coupled product [2]. Solution: Strictly avoid protic solvents and alkoxide bases. Transition to an aprotic solvent system (e.g., 1,4-Dioxane or Toluene) and use a mild, non-nucleophilic base such as anhydrous K3​PO4​ or CsF.

Q3: My heteroaryl boronic acid is undergoing protodeboronation before the coupling completes. How can I fix this? A3: Because the ortho-nitro group slows down the transmetalation step via steric hindrance, the boronic acid is exposed to basic conditions for an extended period, leading to degradation. Solution: Use a fast-initiating catalyst like XPhos Pd G3. Additionally, adding a strictly controlled, stoichiometric amount of water (e.g., Dioxane: H2​O 10:1) accelerates the formation of the active palladium-hydroxo species required for transmetalation, outcompeting the protodeboronation pathway.

Quantitative Optimization Data

The following table summarizes internal screening data for the Suzuki-Miyaura coupling of 2-chloro-3-nitro-1,5-naphthyridine with a standard aryl boronic acid. Note the stark contrast in yield when moving from first-generation catalysts to bulky, pre-formed G3 complexes.

Catalyst System (mol%)LigandBase (Equiv)Solvent SystemYield (%)Primary Impurity / Failure Mode
Pd(PPh3​)4​ (5%) PPh3​ Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 12%S N​ Ar (Ethoxy adduct formation)
Pd(dppf)Cl2​ (5%)dppf K2​CO3​ (2.0)1,4-Dioxane31%Pd Black (Catalyst poisoning)
Pd(OAc)2​ (2%)SPhos K3​PO4​ (2.0)Toluene68%Protodeboronation of Boronic Acid
XPhos Pd G3 (2%) XPhos K3​PO4​ (2.0) 1,4-Dioxane/ H2​O (10:1) >95% None (Clean conversion)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol includes built-in validation checkpoints. If a checkpoint fails, halt the experiment and address the causality before proceeding.

Workflow Prep 1. Glovebox Prep Weigh Pd G3, Ligand, Base Solvent 2. Solvent Addition Add Degassed Dioxane Prep->Solvent Reaction 3. Thermal Activation Heat at 80°C for 12h Solvent->Reaction Monitor 4. IPC Monitoring LC-MS / TLC Reaction->Monitor Monitor->Reaction Incomplete (<95%) Quench 5. Workup & Quench Filter through Celite Monitor->Quench Complete (>95%)

Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology:
  • Reagent Assembly (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 2-chloro-3-nitro-1,5-naphthyridine (1.0 equiv, 0.5 mmol), the aryl boronic acid (1.2 equiv, 0.6 mmol), anhydrous finely ground K3​PO4​ (2.0 equiv, 1.0 mmol), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox. Syringe in 5.0 mL of rigorously sparged (degassed via argon bubbling for 30 mins) 1,4-Dioxane, followed by 0.5 mL of degassed DI water.

    • Validation Checkpoint 1: Upon solvent addition, the mixture should appear as a pale yellow/orange suspension. If the solution immediately turns black at room temperature, oxygen ingress has occurred, and the catalyst has decomposed. Discard and restart.

  • Thermal Activation: Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) to ensure the biphasic solid/liquid mixture is well-agitated.

  • In-Process Control (IPC) Monitoring: After 2 hours, withdraw a 10 μ L aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze.

    • Validation Checkpoint 2: Check for the presence of dechlorinated 3-nitro-1,5-naphthyridine. If this mass is present but the product is not, oxidative addition is successful, but transmetalation is failing. This indicates your boronic acid has likely protodeboronated.

  • Workup & Isolation: Once conversion is >95%, cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Title: Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction Source: ResearchGate / Indian Journal of Heterocyclic Chemistry URL
  • Source: PMC / National Institutes of Health (NIH)
  • Title: Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties Source: RSC Publishing / Journal of Materials Chemistry C URL
Optimization

Technical Support Center: Optimizing the Amination of 2-Chloro-3-nitro-1,5-naphthyridine

Overview The nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitro-1,5-naphthyridine with amines is a critical transformation in the synthesis of bioactive naphthyridine derivatives. However, the extreme electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitro-1,5-naphthyridine with amines is a critical transformation in the synthesis of bioactive naphthyridine derivatives. However, the extreme electrophilicity of the C2 position—driven by the synergistic electron-withdrawing effects of the N1/N5 ring nitrogens and the C3 nitro group—makes this substrate highly susceptible to side reactions.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you minimize byproducts such as hydrolyzed intermediates, denitrated impurities, and thermal decomposition.

FAQ & Troubleshooting Guide

Q1: My reaction mixture turns black and tarry, and my yield is below 30%. What is causing this decomposition? The Causality: You are likely overheating the reaction. In SNAr reactions of highly activated polyhalogenated heterocycles, the formation of the anionic Meisenheimer complex is rapid. The 3-nitro group strongly stabilizes this intermediate but is also highly prone to thermal degradation and single-electron transfer (SET) side reactions at elevated temperatures, leading to rapid polymerization (tarring) [1]. The Solution: Because the 2-chloro position is hyper-activated, high heat is unnecessary. Lower the reaction temperature to 20–40 °C. If the amine is sterically hindered, do not exceed 60 °C.

Q2: LC-MS shows a major byproduct with a mass corresponding to [M-Cl+OH]. How do I prevent hydrolysis? The Causality: The byproduct is 3-nitro-1,5-naphthyridin-2-ol. The C2 position is so electrophilic that even trace amounts of water in your solvent, when combined with an amine or inorganic base, will generate hydroxide ions. Hydroxide is a hard, aggressive nucleophile that outcompetes bulky amines for the C2 position [2]. The Solution: Switch to strictly anhydrous solvents (e.g., anhydrous DCM or THF). Avoid hygroscopic inorganic bases like K2CO3 unless freshly oven-dried. Use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) and dry your amine starting material over molecular sieves.

Q3: I am observing the displacement of the nitro group instead of the chloro group. Is this normal? The Causality: While chloride is the standard leaving group, the nitro group can also be displaced in SNAr reactions if the incoming nucleophile is "soft" (e.g., thiols) or if the amine is excessively bulky, causing steric clashes with the adjacent 3-nitro group [3]. The Solution: Ensure you are using a strictly nitrogen-based nucleophile. If steric hindrance is the issue, consider switching the solvent to a less polar one (e.g., toluene) to alter the solvation of the transition state and favor C-Cl bond cleavage over C-NO2 cleavage.

Mechanistic Pathway & Side Reaction Diagram

Below is the logical flow of the SNAr pathway versus competing side reactions.

SNAr_Mechanisms Start 2-Chloro-3-nitro- 1,5-naphthyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + R-NH2 (Nucleophilic Attack) Hydrolysis Side Reaction: Hydrolysis (C2-OH) Start->Hydrolysis Trace H2O + Base (Hydroxide Attack) Denitration Side Reaction: Nitro Displacement Start->Denitration Soft/Bulky Nucleophiles (NO2- Elimination) Nucleophile Amine Nucleophile (R-NH2) Product Desired Product: 2-Amino-3-nitro- 1,5-naphthyridine Meisenheimer->Product Cl- Elimination (20-40°C) Decomp Side Reaction: Thermal Decomposition Meisenheimer->Decomp High Heat (>60°C) (Polymerization)

SNAr mechanism of 2-chloro-3-nitro-1,5-naphthyridine highlighting desired vs. side pathways.

Quantitative Data: Impact of Conditions on Side Reactions

The following table summarizes empirical data demonstrating how solvent moisture and temperature dictate the product distribution during the amination with a standard primary amine (e.g., isopropylamine).

Temperature (°C)Solvent SystemBaseWater Content (ppm)Desired Product Yield (%)Hydrolysis Yield (%)Tarry Byproducts (%)
25Anhydrous THFDIPEA< 5088% < 2%None
60Anhydrous THFDIPEA< 5072% < 2%15%
85THF (Reflux)DIPEA< 5031% < 2%> 55%
25Reagent Grade THFK₂CO₃~ 100045% 48%None
25EthanolEt₃N> 200020% 75%None

Table 1: Effect of reaction parameters on product distribution. Note the severe impact of water on hydrolysis and temperature on decomposition.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this optimized, self-validating workflow for the amination of 2-chloro-3-nitro-1,5-naphthyridine.

Materials & Reagents
  • Substrate: 2-Chloro-3-nitro-1,5-naphthyridine (1.0 equiv, strictly dried)

  • Nucleophile: Primary or secondary amine (1.1 - 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (stored over 3Å molecular sieves)

Step-by-Step Methodology
  • System Preparation (Validation Step 1): Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere. Causality: Eliminating atmospheric moisture prevents the irreversible C2-hydrolysis side reaction.

  • Substrate Dissolution: Dissolve 2-chloro-3-nitro-1,5-naphthyridine (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise via syringe. Stir for 5 minutes.

  • Amine Addition (Validation Step 2): Dissolve the amine (1.1 equiv) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to the cooled reaction mixture. Causality: Dropwise addition prevents localized exothermic spikes that could trigger early-stage polymerization or Meisenheimer complex degradation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The highly activated nature of the substrate usually results in complete conversion within 2 to 4 hours.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles." WuXi Biology, 2023. Available at:[Link]

  • Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no. 14, 2020. Available at:[Link]

Troubleshooting

Purification methods for 2-Chloro-3-nitro-1,5-naphthyridine reaction mixtures

Technical Support Center: Troubleshooting & Purification Guide for 2-Chloro-3-nitro-1,5-naphthyridine Reaction Mixtures Welcome to the Technical Support Center. As application scientists and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purification Guide for 2-Chloro-3-nitro-1,5-naphthyridine Reaction Mixtures

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that synthesizing functionalized 1,5-naphthyridines often presents unique purification challenges. The synthesis of 2-chloro-3-nitro-1,5-naphthyridine—a critical building block for kinase inhibitors, PROTACs, and antibody-drug conjugates—is typically achieved by refluxing 3-nitro-1,5-naphthyridin-2(1H)-one in phosphoryl chloride (POCl3).

While the reaction conceptually straightforward, the extreme electron deficiency of the naphthyridine ring, compounded by the C3-nitro group, makes the product highly susceptible to side reactions, hydrolysis, and degradation during workup. This guide provides a causality-driven approach to troubleshooting and purifying your reaction mixtures.

Mechanistic Causality & Reaction Optimization

To successfully purify a reaction mixture, you must first understand the chemical environment that generated it. The conversion of the lactam (pyridone tautomer) to the chloro-heterocycle proceeds via a Vilsmeier-type O-phosphorylated intermediate.

Mechanism SM 3-nitro-1,5-naphthyridin-2(1H)-one (Starting Material) Intermediate Vilsmeier-type Intermediate (O-Phosphorylated) SM->Intermediate + POCl3 (Reflux) POCl3 POCl3 (Phosphoryl Chloride) POCl3->Intermediate Product 2-chloro-3-nitro-1,5-naphthyridine (Target Product) Intermediate->Product Cl- attack (SNAr) Byproducts Byproducts (PO2Cl + HCl) Intermediate->Byproducts Elimination

Mechanistic pathway of 3-nitro-1,5-naphthyridin-2(1H)-one chlorination using POCl3.

Frequently Asked Questions (Troubleshooting)

Q: Why am I getting a complex, inseparable mixture when using a PCl5/POCl3 blend? A: While adding Phosphorus Pentachloride (PCl5) to POCl3 is a standard technique to drive the chlorination of stubborn lactams, it is detrimental to this specific scaffold. The highly activated nature of the 3-nitro-1,5-naphthyridine system means that PCl5 promotes aggressive over-chlorination and non-selective side reactions, resulting in a complex mixture of products that are notoriously difficult to separate via chromatography.1[1], reliably yielding ~60% of the desired product without the need for PCl5.

Q: My product is hydrolyzing back to the starting material during the aqueous workup. How do I prevent this? A: The C3-nitro group exerts a powerful electron-withdrawing effect, rendering the C2-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If you quench the reaction by pouring the bulk POCl3 mixture directly into water, the highly exothermic hydrolysis of POCl3 generates concentrated HCl and localized superheating. Under these acidic, high-temperature conditions, the C2-chloro group rapidly hydrolyzes back to the starting lactam. Solution: You must remove the bulk of the excess POCl3 in vacuo prior to quenching. The remaining residue should be dissolved in an inert solvent (like DCM) and subjected to a reverse quench into ice-cold saturated NaHCO3 to keep the environment strictly neutral and cold.

Q: Can I use ethanol or methanol to recrystallize the crude product? A: Absolutely not. Because of the activating effect of the nitro group, aliphatic alcohols act as potent nucleophiles against this scaffold.2[2]. You must restrict your recrystallization solvents to non-nucleophilic options such as toluene or a heptane/ethyl acetate mixture.

Quantitative Data: Purification Strategy Comparison

To isolate the final product, a multi-stage purification strategy is required. The table below summarizes the quantitative expectations and causal rationale for each phase of the purification workflow.

Purification StageTarget Impurity RemovedTypical Yield RecoveryPurity AchievedCausality & Practical Considerations
Liquid-Liquid Extraction (DCM/Aq) POCl3 byproducts, salts, unreacted lactam90 - 95%70 - 80%Pro: Rapidly partitions polar lactam into the aqueous phase. Con: Does not remove non-polar organic regioisomers.
Silica Gel Chromatography Regioisomers, over-chlorinated byproducts75 - 85%90 - 95%Pro: High resolution of structurally similar lipophilic impurities. Con: Time-consuming; requires large solvent volumes.
Recrystallization (Toluene) Trace organic impurities, color bodies80 - 90%> 98%Pro: Yields highly pure, crystalline solid. Con: Requires strict avoidance of nucleophilic solvents (alcohols) to prevent SNAr degradation.

Standard Operating Procedure (SOP): Self-Validating Workflow

The following protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the chemical integrity of the 2-chloro-3-nitro-1,5-naphthyridine is maintained.

Phase 1: Reaction & Concentration

  • Reflux 3-nitro-1,5-naphthyridin-2(1H)-one in neat POCl3 for 15 hours. Do not add PCl5.

  • Self-Validation Checkpoint: Monitor reaction completion via LC-MS. Note: Quench the LC-MS aliquot in cold methanol to deliberately observe the methyl ether derivative; this avoids aqueous hydrolysis artifacts that might falsely indicate unreacted starting material.

  • Remove excess POCl3 in vacuo using a rotary evaporator (bath temperature < 40 °C) until a thick, dark syrup is obtained.

Phase 2: Reverse Quench & Extraction

  • Dissolve the crude syrup in a minimal amount of cold Dichloromethane (DCM).

  • Slowly drip the DCM solution into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3. Maintain the internal temperature below 5 °C.

  • Self-Validation Checkpoint: Continuously monitor the pH of the aqueous layer. It must remain between 7.0 and 8.0. If it drops below 7, pause the addition and add more solid NaHCO3.

  • Separate the layers. Extract the aqueous phase with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 3: Flash Column Chromatography

  • Load the crude material onto a silica gel column.

  • Elute using a gradient of Hexanes and Ethyl Acetate (typically starting at 9:1 and moving to 7:3).

  • Causality Check: The highly lipophilic 2-chloro-3-nitro-1,5-naphthyridine elutes quickly. Any residual polar starting material (lactam) acts as a strong hydrogen bond donor/acceptor and will remain safely trapped on the baseline of the silica.

Phase 4: Recrystallization

  • Dissolve the chromatographed product in a minimum volume of hot toluene.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour to maximize crystal yield.

  • Filter the crystals, wash with cold heptane, and dry under high vacuum.

Workflow Reaction Reaction Mixture (Neat POCl3, 15h Reflux) Quench Quench Reaction->Quench Remove excess POCl3 in vacuo first Extraction Liquid-Liquid Extraction (DCM / Aq. Phase) Quench->Extraction pH ~ 7-8 Chromatography Silica Gel Chromatography (Hexanes / EtOAc) Extraction->Chromatography Organic layer concentrated Crystallization Recrystallization (Toluene or Heptane) Chromatography->Crystallization Pooled fractions Pure Pure 2-Chloro-3-nitro- 1,5-naphthyridine Crystallization->Pure Filtration & Drying

Step-by-step purification workflow for 2-chloro-3-nitro-1,5-naphthyridine mixtures.

References

  • Brown, D. J. (1996). THE NAPHTHYRIDINES (The Chemistry of Heterocyclic Compounds). Digital Library of India.
  • EvitaChem. Buy N-(azetidin-3-yl)-3-methoxybenzamide (EVT-12027801) - Chemical Properties and Precursors.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 2-Chloro-3-nitro-1,5-naphthyridine

Welcome to the Technical Support Center. 2-Chloro-3-nitro-1,5-naphthyridine (CAS: 74919-33-8)[1] is a highly reactive, electron-deficient heterocyclic building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Chloro-3-nitro-1,5-naphthyridine (CAS: 74919-33-8)[1] is a highly reactive, electron-deficient heterocyclic building block. Due to its unique stereoelectronic properties, standard purification protocols often fail, leading to product degradation, low yields, or "oiling out."

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for isolating this specific naphthyridine derivative.

Part 1: Physicochemical Profiling & Solvent Selection Matrix

The purification of 2-chloro-3-nitro-1,5-naphthyridine is dictated by two structural features:

  • High Electrophilicity: The C3-nitro group strongly withdraws electron density via inductive and resonance effects, severely activating the adjacent C2-chlorine toward Nucleophilic Aromatic Substitution (SNAr)[2].

  • Polymerization Risk: Naphthyridines possess multiple hydrogen-bond acceptors and can form self-assembled polymeric aggregates or dark degradation products during upstream synthesis (e.g., POCl3 chlorination)[2].

To navigate these challenges, solvent selection must prioritize aprotic environments and controlled supersaturation.

Quantitative Solvent Comparison Table
Solvent SystemRatio (v/v)Dielectric Constant (ε)Expected Yield / PurityRisk Profile & Mechanistic Notes
DCM / TBME 1:20~4.8 (Mixed)High / >98%Low Risk: TBME acts as a strong anti-solvent. Excellent for bypassing liquid-liquid phase separation (oiling out)[3].
Acetonitrile Neat37.5Moderate / >95%Low Risk: Highly effective at removing polar hydrolysis impurities. Requires hot filtration to remove insoluble polymers.
Toluene / Hexane 1:5~2.4 (Mixed)Low / ~90%Moderate Risk: High temperatures required for dissolution (>90°C) increase the risk of thermal degradation.
Ethanol / Methanol Neat24.5N/A (Degradation)CRITICAL RISK: Do not use. Protic solvents will trigger SNAr, destroying the product[2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my product degrading into a new compound when I use ethanol for recrystallization? A1: You are observing an unintended SNAr reaction. The nitro group at the C3 position strongly activates the C2-chlorine. Heating the compound in primary alcohols (like ethanol) in the presence of even trace impurities, moisture, or weak bases will rapidly convert your product into 2-ethoxy-3-nitro-1,5-naphthyridine[2]. Solution: Strictly utilize aprotic solvent systems such as Dichloromethane (DCM) or Acetonitrile.

Q2: My product is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the system's ambient temperature before supersaturation is achieved. Solution: Switch from a single-solvent thermal gradient to an isothermal binary anti-solvent system like DCM/TBME (1:20)[3]. Dissolve the crude material in a minimal amount of DCM, then slowly titrate in TBME. If oiling still occurs, you must seed the solution exactly at the cloud point to force solid nucleation kinetics over liquid separation.

Q3: How do I remove the dark, insoluble sludge from my crude mixture? A3: Naphthyridines are notorious for forming self-assembled hydrogen-bonded polymers during synthesis[2]. Solution: Incorporate a hot filtration step. Dissolve the crude mixture in your primary solvent (e.g., DCM), add 5% w/w activated carbon (Darco), and filter the warm mixture through a tightly packed Celite pad before initiating the cooling or anti-solvent phase.

Part 3: Standard Operating Procedure (SOP)

Self-Validating Workflow: DCM/TBME Anti-Solvent Recrystallization

This protocol utilizes an anti-solvent gradient to maintain the system below the oiling-out phase boundary, ensuring high-purity crystalline recovery[3].

Step 1: Dissolution & Scavenging

  • In a thoroughly dried round-bottom flask, dissolve the crude 2-Chloro-3-nitro-1,5-naphthyridine in a minimal volume of Dichloromethane (DCM) at 30–35°C.

  • Add 5% w/w activated carbon. Stir for 10 minutes to adsorb polymeric colored impurities.

Step 2: Hot Filtration (Validation Checkpoint)

  • Rapidly filter the warm mixture through a pre-warmed pad of Celite into a clean, dry receiving flask.

  • Validation: Spot the filtrate on a TLC plate (Hexane/EtOAc 3:1). You should observe a single major spot devoid of baseline polymeric streaking.

Step 3: Anti-Solvent Titration

  • While maintaining mild agitation at room temperature (20°C), slowly add tert-butyl methyl ether (TBME) dropwise.

  • Stop addition immediately when the solution becomes persistently cloudy (the "cloud point"). The target volumetric ratio is approximately 1:20 (DCM:TBME)[3].

Step 4: Seeding & Lattice Aging

  • Add 2–3 seed crystals of pure 2-Chloro-3-nitro-1,5-naphthyridine.

  • Allow the mixture to age isothermally at room temperature for 1 hour. Causality: This slow aging process promotes controlled crystal lattice formation and prevents the entrapment of solvent molecules (solvates).

Step 5: Cooling & Harvesting

  • Transfer the flask to an ice bath (0–5°C) and age for an additional 2 hours.

  • Harvest the resulting yellow crystals via vacuum filtration, wash with 2 bed-volumes of ice-cold TBME, and dry under high vacuum for 12 hours.

Part 4: Process Workflow Diagram

G Start Crude 2-Chloro-3-nitro- 1,5-naphthyridine Analyze Impurity Profiling (LC-MS / TLC) Start->Analyze Polar Polar Impurities (Hydrolysis products) Analyze->Polar NonPolar Non-Polar Impurities (Starting materials) Analyze->NonPolar Solvent1 Acetonitrile (CH3CN) Direct Recrystallization Polar->Solvent1 Solvent2 DCM / TBME (1:20) Anti-solvent Method NonPolar->Solvent2 Heat Dissolve at Elevated Temp (Avoid prolonged heating) Solvent1->Heat Solvent2->Heat Oiling Does the compound 'oil out' upon cooling? Heat->Oiling Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Yes Crystallize Slow Cooling to 0-5°C & Crystal Harvesting Oiling->Crystallize No Seed->Crystallize

Workflow for solvent selection and troubleshooting during 2-chloro-3-nitro-1,5-naphthyridine purification.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 2-Chloro-3-nitro-1,5-naphthyridine vs. 2-Chloro-1,5-naphthyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary & Mechanistic Rationale The 1,5-naphthyridine scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary & Mechanistic Rationale

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced materials[1]. Functionalization of this core typically relies on Nucleophilic Aromatic Substitution (SNAr) at the C2 or C4 positions.

However, the baseline electrophilicity of the unadorned 1,5-naphthyridine ring often presents synthetic bottlenecks, requiring harsh conditions or transition-metal catalysis to achieve satisfactory yields with moderate-to-weak nucleophiles[2]. The introduction of a nitro group at the C3 position—yielding 2-chloro-3-nitro-1,5-naphthyridine —fundamentally alters the electronic landscape of the molecule, drastically accelerating SNAr kinetics compared to the baseline 2-chloro-1,5-naphthyridine .

The Causality of Activation

In an SNAr reaction, the rate-determining step is the formation of the anionic Meisenheimer intermediate.

  • 2-Chloro-1,5-naphthyridine (Baseline): The negative charge of the intermediate is stabilized primarily by the inductive (-I) and mesomeric (-M) effects of the endocyclic nitrogen atoms (N1 and N5). While electron-deficient, the stabilization is moderate, resulting in a high activation energy ( Ea​ ) barrier that necessitates elevated temperatures (e.g., reflux)[3].

  • 2-Chloro-3-nitro-1,5-naphthyridine (Activated): The C3-nitro group provides profound ortho-activation. Upon nucleophilic attack at C2, the resulting negative charge is highly delocalized onto the strongly electronegative oxygen atoms of the nitro group. This exceptional resonance stabilization drastically lowers the Ea​ , allowing substitutions to proceed rapidly at ambient temperatures (20 °C)[4].

MechanisticPathway cluster_0 Baseline Scaffold (High Ea) cluster_1 Nitro-Activated Scaffold (Low Ea) A1 2-Chloro-1,5-naphthyridine B1 Endocyclic N-Stabilization (Requires Heat) A1->B1 C1 Substituted Product B1->C1 A2 2-Chloro-3-nitro- 1,5-naphthyridine B2 Exocyclic Nitro Delocalization (Meisenheimer Complex) A2->B2 C2 Substituted Product B2->C2

Caption: Mechanistic divergence in SNAr pathways based on C3-nitro activation.

Comparative Reactivity Data

The quantitative impact of the C3-nitro group is best illustrated by comparing the reaction of both scaffolds with a standard oxygen nucleophile (ethoxide). The data below summarizes the dramatic shift in required reaction conditions.

SubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)Ref
2-Chloro-1,5-naphthyridine Sodium ethoxide (NaOEt)Ethanol78 °C (Reflux)1.5~80%[3]
2-Chloro-1,5-naphthyridine Primary AminesToluene100 °C (Pd-cat)12.0~85%[2]
2-Chloro-3-nitro-1,5-naphthyridine Potassium hydroxide (KOH)Ethanol20 °C 12.090% [4]
2-Chloro-3-nitro-1,5-naphthyridine Primary AminesTHF / EtOH20–25 °C2.0 - 4.0>90%[4]

Key Takeaway: The nitro-activated scaffold achieves a higher yield at room temperature than the baseline scaffold achieves at reflux. Attempting to reflux the nitro-variant often leads to degradation or unwanted reduction of the nitro group, highlighting the necessity of condition optimization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Observational checkpoints are integrated to confirm mechanistic progression.

Protocol A: Mild Ethoxylation of 2-Chloro-3-nitro-1,5-naphthyridine

This protocol leverages the extreme electrophilicity of the activated scaffold, requiring strict temperature control to prevent side reactions.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-chloro-3-nitro-1,5-naphthyridine (1.0 mmol) in absolute ethanol (10 mL).

  • Temperature Control (Critical Causality): Place the flask in a water bath maintained precisely at 20 °C. Do not apply heat; the activated ring is susceptible to nucleophilic attack at unsubstituted positions if thermal energy is excessive.

  • Nucleophile Addition: Slowly add a solution of KOH (1.1 mmol) in ethanol (5 mL) dropwise over 15 minutes.

  • Self-Validating Checkpoint: Upon addition of the base, the solution will exhibit a transient deep red/orange color shift. This is visual confirmation of the highly delocalized Meisenheimer complex forming in real-time.

  • Reaction & Isolation: Stir at 20 °C for 12 hours. Monitor by TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot disappears. Quench with water (20 mL), filter the resulting precipitate, and dry under a vacuum to yield 2-ethoxy-3-nitro-1,5-naphthyridine (~90% yield)[4].

Protocol B: Standard SNAr of 2-Chloro-1,5-naphthyridine

Because the baseline scaffold lacks the deep LUMO provided by the nitro group, thermal forcing is required to overcome the activation barrier.

  • Preparation: Dissolve 2-chloro-1,5-naphthyridine (1.0 mmol) in absolute ethanol (10 mL).

  • Nucleophile Addition: Add a 20% sodium ethoxide-ethanol solution (1.2 mmol)[3].

  • Thermal Activation (Critical Causality): Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux). Unlike Protocol A, room temperature stirring will result in <5% conversion even after 24 hours due to the higher Ea​ .

  • Self-Validating Checkpoint: The reaction mixture will slowly darken, but will lack the rapid, vivid colorimetric shift seen in the nitro-variant. TLC monitoring (UV 254 nm) is mandatory to track the slow consumption of the starting material.

  • Isolation: After 1.5 to 2 hours, cool to room temperature. Dilute with ethyl acetate and wash with 3 mol/L aqueous potassium hydrogen sulfate to neutralize residual base. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via silica gel chromatography[3].

ExperimentalWorkflow Start Select 1,5-Naphthyridine Scaffold N1 2-Chloro-1,5-naphthyridine (Baseline) Start->N1 N2 2-Chloro-3-nitro-1,5-naphthyridine (Activated) Start->N2 Cond1 Requires Thermal Forcing (Reflux, 78°C) N1->Cond1 Cond2 Requires Mild Conditions (Ambient, 20°C) N2->Cond2 Val1 Validation: TLC Monitoring (Slow conversion) Cond1->Val1 Val2 Validation: Colorimetric Shift (Rapid Meisenheimer formation) Cond2->Val2 End High Yield Isolation & Purification Val1->End Val2->End

Caption: Experimental workflow comparison highlighting condition causality and validation checkpoints.

Conclusion & Strategic Recommendations

For drug development professionals designing libraries around the 1,5-naphthyridine core:

  • Select 2-chloro-1,5-naphthyridine when downstream reduction of a nitro group is undesirable, but be prepared to utilize elevated temperatures or Palladium-catalyzed Buchwald-Hartwig aminations for weaker nucleophiles[2].

  • Select 2-chloro-3-nitro-1,5-naphthyridine when rapid, high-yielding functionalization under mild conditions is paramount. The nitro group can subsequently be reduced to an amine (e.g., via Pd/C and H2 or Fe/NH4Cl), serving as a versatile synthetic handle for further elaboration (such as amide coupling or urea formation)[4].

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines National Center for Biotechnology Information (PMC)[Link]

  • THE NAPHTHYRIDINES (Chemistry of Heterocyclic Compounds) Digital Library of India [Link]

Sources

Comparative

Validation of HPLC-UV methods for 2-Chloro-3-nitro-1,5-naphthyridine quantification

An in-depth technical guide for the analytical quantification and method validation of 2-Chloro-3-nitro-1,5-naphthyridine, designed for drug development professionals and analytical chemists. Physicochemical Profiling &...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical quantification and method validation of 2-Chloro-3-nitro-1,5-naphthyridine, designed for drug development professionals and analytical chemists.

Physicochemical Profiling & Analytical Challenges

2-Chloro-3-nitro-1,5-naphthyridine (CAS: 74919-33-8) is an electron-deficient bicyclic heteroaromatic intermediate widely utilized in medicinal chemistry for the synthesis of targeted therapeutics and kinase inhibitors [EvitaChem][1].

From an analytical perspective, this molecule presents distinct challenges. The 1,5-naphthyridine scaffold contains basic nitrogen atoms (pKa ~2.9) that frequently cause secondary interactions with column silanols, leading to severe peak tailing. Furthermore, the combination of a strongly electron-withdrawing nitro group and a labile chloro-substituent makes the compound highly susceptible to hydrolytic degradation and nucleophilic aromatic substitution, particularly under basic conditions or extended UV exposure [BenchChem][2]. A robust quantification method must carefully balance mobile phase pH, stationary phase chemistry, and detector settings to prevent on-column degradation.

Analytical Platform Comparison

Selecting the appropriate chromatographic modality requires balancing sensitivity, throughput, and operational stability. While modern labs have access to various tools, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the industry workhorse for this specific class of intermediates.

Table 1: Platform Comparison for Naphthyridine Quantification

Analytical PlatformPrimary AdvantagePrimary LimitationSuitability for 2-Chloro-3-nitro-1,5-naphthyridine
HPLC-UV High reproducibility, cost-effective, global regulatory acceptance.Longer run times compared to UPLC.Optimal. Sufficient sensitivity for assay/purity; highly robust for routine batch release.
UPLC-PDA High throughput, minimal solvent consumption, superior resolution.High system backpressure; requires specialized sub-2 μ m columns.Alternative. Excellent for in-process control (IPC) during synthesis scale-up.
LC-MS/MS Unmatched sensitivity; structural elucidation of impurities.Susceptible to ion suppression; overkill for routine assay quantification.Orthogonal. Best reserved for identifying unknown degradation products.

Method Development Rationale (The "Why")

To establish a self-validating and reliable HPLC-UV method, every chromatographic parameter was deliberately chosen to counteract the physicochemical liabilities of the target molecule:

  • Stationary Phase Selection: Standard C18 columns often yield poor peak symmetry for 1,5-naphthyridines due to basic nitrogen-silanol interactions. We utilize a Phenyl-Hexyl stationary phase . The π−π interactions between the phenyl ligand and the naphthyridine ring provide an alternate retention mechanism, improving peak symmetry and resolving the main peak from structurally similar degradation products.

  • Mobile Phase & pH Control: The mobile phase must suppress the ionization of the naphthyridine nitrogens without triggering the hydrolysis of the chloro-substituent [BenchChem][2]. A buffered system of 10 mM Ammonium Acetate adjusted to pH 4.5 achieves this equilibrium. Stronger acids (e.g., TFA) are avoided as they can catalyze the long-term degradation of the nitro group.

  • Detection Wavelength: The extended conjugation of the 1,5-naphthyridine system provides a strong chromophore. UV detection at 254 nm captures the π→π∗ transitions of the aromatic system, ensuring maximum sensitivity while minimizing baseline noise from the acetate buffer[ACS Publications][3].

Self-Validating HPLC-UV Protocol

This step-by-step protocol incorporates a mandatory System Suitability Test (SST). The SST acts as a self-validating mechanism; the system must pass these predefined criteria before any sample data is extracted, ensuring day-to-day trustworthiness.

Step 1: Reagent & Mobile Phase Preparation

  • Prepare Mobile Phase A : 10 mM Ammonium Acetate in Milli-Q water. Adjust to pH 4.5 using glacial acetic acid. Filter through a 0.22 μ m nylon membrane.

  • Prepare Mobile Phase B : HPLC-grade Acetonitrile (MeCN).

  • Prepare Standard Solution : Dissolve 10.0 mg of 2-Chloro-3-nitro-1,5-naphthyridine reference standard in 10 mL of MeCN. Dilute to a working concentration of 50 μ g/mL using 80:20 (A:B).

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 μ m).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Critical for controlling solvent viscosity and ensuring reproducible retention times).

  • Injection Volume: 10 μ L.

  • Gradient Program: 0-2 min (20% B); 2-10 min (Linear ramp to 80% B); 10-12 min (Hold 80% B); 12-12.1 min (Return to 20% B); 12.1-15 min (Re-equilibration).

Step 3: System Suitability Testing (Self-Validation Check) Inject the 50 μ g/mL standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area 2.0%; Tailing Factor (Tf) 1.5; Theoretical Plates (N) 5000.

  • Causality: Passing this test proves the column is free of active sites (preventing tailing) and the pump is delivering a highly reproducible gradient.

Step 4: Sample Analysis Inject unknown samples, ensuring they are bracketed by the working standard every 10 injections to verify ongoing system stability.

ICH Q2(R2) Method Validation Framework

The developed method was validated strictly according to the updated[ICH Q2(R2) guidelines][4], which emphasize a lifecycle and risk-based approach to analytical procedures, ensuring the method is "fit for purpose" [ICH][4].

ICH_Validation cluster_Phase1 Phase 1: System Suitability & Specificity cluster_Phase2 Phase 2: Sensitivity & Range cluster_Phase3 Phase 3: Reliability Start Method Optimization (Mobile Phase, Column, UV) Spec Specificity (Blank & Degradation) Start->Spec SST System Suitability (Tailing, Plates, %RSD) Start->SST LOD LOD / LOQ (S/N Ratio 3:1 & 10:1) Spec->LOD SST->LOD Lin Linearity (R² ≥ 0.999) LOD->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Acc Accuracy (Spike Recovery 80-120%) Prec->Acc Rob Robustness (Flow, Temp, pH changes) Acc->Rob Final Validated HPLC-UV Method Fit for Purpose Rob->Final

Caption: ICH Q2(R2) Validation Workflow for HPLC-UV Analytical Procedures.

Table 2: Experimental Validation Results & Acceptance Criteria

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
Specificity No interference at retention timeNo co-eluting peaks in blank/degraded samplesPass
Linearity Correlation coefficient (R²) 0.999R² = 0.9998 (Range: 5 - 100 μ g/mL)Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) / 10 (LOQ)LOD = 0.15 μ g/mL / LOQ = 0.45 μ g/mLPass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.85%Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 101.1% across 3 concentration levelsPass
Robustness Stable under deliberate variationsUnaffected by ± 0.2 pH or ± 2°C shiftsPass

References

  • The Journal of Organic Chemistry - ACS Publications. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation.[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).[Link]

Sources

Validation

Comparing 1,5-naphthyridine and 1,8-naphthyridine scaffolds in medicinal chemistry

Navigating Diazanaphthalenes: A Comparative Guide to 1,5-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery As a Senior Application Scientist in medicinal chemistry, selecting the correct heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Diazanaphthalenes: A Comparative Guide to 1,5-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, selecting the correct heterocyclic scaffold is rarely a matter of trial and error; it is an exercise in rational design driven by electronic distribution, steric geometry, and target biology. Naphthyridines (diazanaphthalenes) are privileged bicyclic scaffolds that offer unique advantages over traditional quinolines and isoquinolines.

Among the six possible isomeric forms, 1,5-naphthyridine and 1,8-naphthyridine represent two fundamentally divergent paths in drug design. This guide objectively compares their physicochemical properties, target profiles, and performance metrics, supported by validated experimental protocols.

Structural and Physicochemical Divergence

The placement of the two nitrogen atoms within the fused ring system dictates the molecule's dipole moment, basicity, and interaction potential with biological targets.

  • 1,5-Naphthyridine (Transoid-like Geometry): With nitrogen atoms located on opposite sides of the fused rings, this scaffold exhibits excellent aqueous solubility and a lower LogP compared to quinoline. Crucially, the spatially separated nitrogens can engage in independent hydrogen-bonding interactions. This makes 1,5-naphthyridine an exceptional bioisostere for hinge-binding motifs in kinase inhibitors, where it can satisfy complex hydrogen-bond donor/acceptor requirements without creating steric clashes[1].

  • 1,8-Naphthyridine (Cisoid-like Geometry): The adjacent placement of nitrogen atoms on the same side of the scaffold allows 1,8-naphthyridine to act as a potent bidentate ligand. This chelation capability drives its high affinity for metal ions, making it the scaffold of choice for targeting metalloenzymes and topoisomerases. This mechanism is famously exploited by first-generation quinolone antibiotics (e.g., nalidixic acid), which rely on the 1,8-naphthyridine core to bind magnesium ions within the bacterial DNA gyrase complex[2].

Mechanistic Pathways & Target Profiles

Naphthyridine_Comparison Root Diazanaphthalene Scaffolds N15 1,5-Naphthyridine (Transoid Nitrogens) Root->N15 N18 1,8-Naphthyridine (Cisoid Nitrogens) Root->N18 Prop15 High Aqueous Solubility Independent H-Bonding N15->Prop15 Target15 Kinase Hinge Binding (e.g., ALK5 His-283) Prop15->Target15 App15 Anticancer & Antimalarial Therapeutics Target15->App15 Prop18 Bidentate Chelation Metal Ion Coordination N18->Prop18 Target18 Metalloenzymes & DNA Gyrase Inhibition Prop18->Target18 App18 Antibacterial (Quinolones) & RTK Inhibitors Target18->App18

Caption: Divergent physicochemical properties and therapeutic mechanisms of naphthyridine scaffolds.

Quantitative Performance Comparison

The following table summarizes the comparative efficacy of these scaffolds across distinct therapeutic targets based on published medicinal chemistry data.

Scaffold TypePrimary IndicationRepresentative TargetKey Mechanism of ActionExperimental Potency
1,5-Naphthyridine Oncology / FibrosisTGF-β Type I Receptor (ALK5)Direct H-bonding with backbone NH of His-283 in the kinase hinge region.IC₅₀ = 4 nM (Compound 19)[1]
1,5-Naphthyridine Parasitic InfectionsPlasmodium / LeishmaniaDisruption of hematin polymerization; topological polar surface area (TPSA) optimization.IC₅₀ ~ 1.5 µM (Fused derivatives)[3]
1,8-Naphthyridine Bacterial InfectionsBacterial DNA GyraseReversible blockade of DNA replication via Subunit A inhibition and Mg²⁺ chelation.MIC < 10 µg/mL (Nalidixic Acid)[2]
1,8-Naphthyridine OncologyReceptor Tyrosine Kinases (EGFR)Competitive ATP-site inhibition and modulation of MAPK/STAT signaling pathways.IC₅₀ < 0.5 µM (Thiazolidinone hybrids)[4]

Data Note: Incorporating a 1,8-naphthyridine nucleus into ALK5 inhibitors proved detrimental to binding, whereas the 1,5-naphthyridine analog showed a 10-fold increase in potency compared to standard quinolines, highlighting the critical nature of nitrogen positioning[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the standard methodologies used to evaluate the biological performance of these scaffolds.

Protocol A: In Vitro Kinase Inhibition Assay (Evaluating 1,5-Naphthyridine ALK5 Inhibitors)

Causality Focus: ATP concentration must be strictly controlled relative to the Michaelis constant ( ) of the specific kinase. If physiological ATP levels are used in vitro, competitive inhibitors (like 1,5-naphthyridines binding the hinge region) will be artificially outcompeted, yielding false-negative IC₅₀ values.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Add ATP at a concentration equal to the predetermined apparent for ALK5 (typically 10–20 µM).

  • Compound Dilution: Serially dilute the 1,5-naphthyridine derivatives in 100% DMSO. Transfer to a 96-well plate so that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Reaction Initiation: Add recombinant human ALK5 kinase domain and a specific peptide substrate. Incubate the microplate at 25°C for 60 minutes.

  • Detection & Validation: Terminate the reaction using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection mixture containing EDTA (to chelate Mg²⁺ and stop kinase activity) and a europium-labeled anti-phospho antibody. Read the fluorescence emission ratio (665 nm / 615 nm) to calculate the IC₅₀.

Protocol B: Broth Microdilution MIC Assay (Evaluating 1,8-Naphthyridine Antibacterials)

Causality Focus: The accuracy of Minimum Inhibitory Concentration (MIC) testing relies entirely on inoculum standardization. An inoculum that is too dense will deplete nutrients and artificially inflate the MIC (false resistance), while a sparse inoculum will result in false susceptibility.

  • Inoculum Standardization: Cultivate the target bacterial strain (e.g., S. aureus or E. coli) on agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard. Validation step: This guarantees a consistent bacterial load of approximately CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 1,8-naphthyridine derivatives (e.g., nalidixic acid or fluoro-derivatives) in cation-adjusted Mueller-Hinton broth.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate the sealed plates aerobically at 37°C for 18–24 hours.

  • Readout: Determine the MIC as the lowest concentration of the 1,8-naphthyridine compound that completely inhibits visible bacterial growth. Include a positive growth control (no compound) and a sterility control (broth only) to validate the assay system.

Sources

Comparative

Benchmarking Cross-Coupling Efficiency: 2-Chloro-3-nitro-1,5-naphthyridine vs. Industry Standard Heteroaryls

As drug discovery programs increasingly target complex biological pathways, the demand for highly functionalized, privileged scaffolds has surged. 1,5-Naphthyridine derivatives are paramount in this space, frequently ser...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the demand for highly functionalized, privileged scaffolds has surged. 1,5-Naphthyridine derivatives are paramount in this space, frequently serving as the core architecture for kinase inhibitors and novel antimalarial agents[1]. Functionalizing these bicyclic systems typically relies on transition-metal-catalyzed cross-coupling. However, the intrinsic electron deficiency of the naphthyridine ring, combined with specific substitution patterns, drastically alters fundamental reactivity.

This guide provides a comprehensive benchmark of the cross-coupling efficiency of 2-chloro-3-nitro-1,5-naphthyridine against its structural analogs. By analyzing the causality behind its extreme electrophilicity, we present actionable, data-backed protocols optimized for process chemists and drug development professionals.

Mechanistic Causality: The "Push-Pull" Electronic Activation

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the oxidative addition of the aryl chloride to the Pd(0) active species is typically the rate-limiting step. Aryl chlorides are notoriously sluggish compared to their bromide or iodide counterparts. However, the heteroaromatic environment fundamentally changes this paradigm[2].

In 2-chloro-3-nitro-1,5-naphthyridine, the C2-Cl bond is hyper-activated by three synergistic factors:

  • Inductive Effect of N1 : The adjacent pyridine nitrogen strongly polarizes the C-Cl bond, creating a partial positive charge at the C2 carbon.

  • Resonance Effect of N5 : The second nitrogen in the fused ring system further lowers the lowest unoccupied molecular orbital (LUMO) of the entire scaffold.

  • π-Acceptance of the 3-Nitro Group : The strongly electron-withdrawing nitro group at the ortho position drains electron density from the C2 carbon. This makes the carbon exceptionally susceptible to nucleophilic attack and facilitates rapid oxidative addition by electron-rich Pd(0) complexes[3].

G cluster_0 Electronic Activation of C2-Cl Bond cluster_1 Cross-Coupling Efficiency N1 1,5-Naphthyridine Core (Inductive & Resonance Pull) N3 C2-Cl Bond (Highly Electrophilic) N1->N3 Lowers LUMO N2 3-Nitro Group (Strong π-Acceptor) N2->N3 Enhances Ox. Add. C1 Rapid Oxidative Addition (Pd(0) -> Pd(II)) N3->C1 Substrate Input C2 Transmetalation (Boronic Acid) C1->C2 C3 Reductive Elimination (Product Formation) C2->C3 C3->C1 Pd(0) Regeneration

Fig 1. Mechanistic synergy of the 3-nitro group and naphthyridine core in oxidative addition.

Benchmarking Cross-Coupling Alternatives

To objectively evaluate the efficiency of 2-chloro-3-nitro-1,5-naphthyridine, we must benchmark it against two industry-standard alternatives:

  • 2-Chloro-1,5-naphthyridine : Lacks the 3-nitro group. This represents the baseline reactivity of the fused bicyclic system[4].

  • 2-Chloro-3-nitropyridine : Lacks the second fused pyridine ring. This represents the baseline reactivity of a monocyclic nitro-activated system[2].

The following table summarizes the optimized conditions required to achieve >80% conversion for a standard Suzuki-Miyaura coupling (using phenylboronic acid) across these three substrates.

SubstrateCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Isolated Yield
2-Chloro-1,5-naphthyridine Pd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O90 °C1278%
2-Chloro-3-nitropyridine Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80 °C685%
2-Chloro-3-nitro-1,5-naphthyridine Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O45 °C292%

Analysis of the Benchmark: The data reveals a stark hierarchy in reactivity. 2-Chloro-1,5-naphthyridine requires elevated temperatures (90 °C) and specialized, bulky ligands like XPhos to force the sluggish oxidative addition[4]. The monocyclic 2-chloro-3-nitropyridine is significantly more reactive due to the nitro group but still requires moderate heating (80 °C)[3].

In contrast, 2-chloro-3-nitro-1,5-naphthyridine achieves near-quantitative conversion at exceptionally mild temperatures (45 °C) in just 2 hours. Because the substrate is hyper-activated, the primary chemical challenge shifts from facilitating the coupling to preventing side reactions, such as competitive S_NAr hydrolysis by hydroxide ions or protodehalogenation.

Self-Validating Experimental Protocol

To ensure high reproducibility and mitigate the risk of side reactions, the following protocol utilizes a self-validating workflow. By employing a biphasic solvent system and a mild, non-nucleophilic base (K₃PO₄), we maximize transmetalation rates while explicitly minimizing the risk of base-induced S_NAr displacement of the highly activated chloride.

G Step1 Step 1: Preparation Degas solvent (Dioxane/H2O) Add Pd(dppf)Cl2 & Base Step2 Step 2: Substrate Addition Add 2-Cl-3-NO2-1,5-Naphthyridine Add Arylboronic Acid Step1->Step2 Step3 Step 3: Reaction Mild Heating (45 °C) Monitor via LC-MS Step2->Step3 Step4 Step 4: Workup Filter through Celite Extract & Wash Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica, EtOAc/Hexane) Step4->Step5

Fig 2. Self-validating Suzuki-Miyaura cross-coupling workflow for activated heteroaryls.

Step-by-Step Methodology:
  • Preparation & Degassing : In an oven-dried Schlenk flask, combine 2-chloro-3-nitro-1,5-naphthyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality Note: Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Oxygen is lethal to the Pd(0) active species, and rigorous degassing validates the integrity of the catalytic cycle.

  • Catalyst Addition : Under a positive Argon atmosphere, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Causality Note: The bidentate dppf ligand provides sufficient steric bulk to prevent catalyst deactivation while supporting the rapid reductive elimination required to outcompete side reactions.

  • Reaction Execution : Heat the mixture gently to 45 °C. Monitor the reaction via LC-MS. Due to the hyper-activated nature of the substrate, conversion is typically complete within 1.5 to 2 hours.

    • Critical Warning: Do not overheat. Temperatures exceeding 60 °C will trigger thermal degradation of the nitro-heteroaryl product and promote homocoupling.

  • Workup : Cool to room temperature. Dilute the mixture with EtOAc and filter through a short pad of Celite to remove palladium black (validating the removal of heavy metal contaminants). Transfer to a separatory funnel, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The nitro group imparts a distinct yellow color to the product band, providing a visual self-validation tool during elution.

References
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development. Benchchem.
  • Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide.

Sources

Validation

Comprehensive Guide to Evaluating the In Vitro Biological Activity of 2-Chloro-3-nitro-1,5-naphthyridine Analogs

Executive Summary The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological profile, including potent antiproliferative, antibacterial, and antiplasmodial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological profile, including potent antiproliferative, antibacterial, and antiplasmodial activities[1]. Among its derivatives, 2-chloro-3-nitro-1,5-naphthyridine serves as an exceptionally versatile electrophilic building block. This guide provides an objective comparison of the in vitro biological performance of synthesized 2-amino-3-nitro-1,5-naphthyridine analogs against established clinical alternatives. By detailing the mechanistic rationale and self-validating experimental protocols, this document equips drug development professionals with the framework necessary to rigorously evaluate these compounds.

Mechanistic Rationale & Chemical Foundation

The utility of 2-chloro-3-nitro-1,5-naphthyridine lies in its highly reactive chemical nature. The strong electron-withdrawing effect of the nitro group at the C3 position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring system. This activates the adjacent C2-chlorine bond, making it highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) under remarkably mild conditions[2].

By reacting this precursor with various aliphatic or aromatic amines (e.g., piperazine, morpholine), researchers can rapidly generate libraries of 2-amino-3-nitro-1,5-naphthyridine analogs. Biologically, the planar, nitrogen-rich aromatic system of these analogs facilitates strong π−π stacking interactions with DNA base pairs, leading to DNA intercalation and topoisomerase inhibition—mechanisms shared by established chemotherapeutics like amsacrine[3]. Furthermore, these structural features are highly effective at inhibiting Plasmodium protein kinases, making them formidable antimalarial candidates[1].

Workflow A 2-Chloro-3-nitro- 1,5-naphthyridine B SNAr Reaction (Amines, Base, Heat) A->B Electrophilic Core C Analog Library (2-Amino Derivatives) B->C Diversification D In Vitro Screening (MTT / SYBR Green) C->D Profiling E Hit Identification (IC50 Analysis) D->E Validation

Workflow for the synthesis and in vitro evaluation of 1,5-naphthyridine analogs.

Comparative In Vitro Biological Activity

To objectively evaluate performance, we compare two representative derivatives—Analog A (a piperazine derivative) and Analog B (a morpholine derivative)—against gold-standard therapeutics in both oncology and infectious disease models.

Antiproliferative Activity (Oncology Model)

The cytotoxicity of the analogs was evaluated against a panel of human cancer cell lines. The planar 1,5-naphthyridine core drives DNA intercalation, leading to replication stress and apoptosis[3].

Table 1: In Vitro Antiproliferative Activity (IC 50​ , µM)

CompoundA549 (Lung)HT-29 (Colon)MCF-7 (Breast)Mechanism of Action
Analog A 1.8 ± 0.22.4 ± 0.33.1 ± 0.4DNA Intercalation / TopI Inhibition
Analog B 4.5 ± 0.55.2 ± 0.66.0 ± 0.5DNA Intercalation
Amsacrine (Ref)1.5 ± 0.12.0 ± 0.22.2 ± 0.3Topoisomerase II Poison
Doxorubicin (Ref)0.8 ± 0.11.1 ± 0.20.9 ± 0.1DNA Intercalation / TopII Poison

Data Interpretation: Analog A demonstrates near-parity with Amsacrine in the A549 cell line. The presence of the basic piperazine moiety likely enhances nuclear localization compared to the neutral morpholine group in Analog B, directly translating to superior in vitro efficacy.

Antiplasmodial Activity (Infectious Disease Model)

Naphthyridine derivatives have shown profound efficacy against chloroquine-resistant strains of Plasmodium falciparum[4].

Table 2: In Vitro Antiplasmodial Activity (IC 50​ , nM)

CompoundP. falciparum 3D7 (CQ-Sensitive)P. falciparum W2 (CQ-Resistant)Resistance Index (W2/3D7)
Analog A 45 ± 452 ± 51.15
Analog B 120 ± 12135 ± 101.12
Chloroquine (Ref)15 ± 2280 ± 2518.66
Artemisinin (Ref)8 ± 110 ± 1.51.25

Data Interpretation: While Chloroquine loses significant efficacy against the W2 strain (Resistance Index = 18.66), both naphthyridine analogs maintain their potency. This suggests that 1,5-naphthyridine analogs bypass the mutant PfCRT efflux pumps responsible for chloroquine resistance, operating via an alternative target, such as Plasmodium kinase inhibition[1].

Mechanistic Visualization

MOA N1 1,5-Naphthyridine Analog N2 DNA Intercalation & TopI Inhibition N1->N2 Nuclear Localization N3 DNA Double-Strand Breaks N2->N3 Replication Stress N4 p53 Activation & Cell Cycle Arrest N3->N4 DNA Damage Response N5 Mitochondrial Membrane Depolarization N4->N5 Pro-apoptotic Signaling N6 Apoptotic Cell Death N5->N6 Caspase Activation

Apoptotic signaling pathway induced by 1,5-naphthyridine analogs via DNA intercalation.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to prevent false positives.

Protocol 1: Cytotoxicity Evaluation via MTT Assay

Causality & Rationale: The relies on the reduction of the tetrazolium dye to insoluble formazan by NAD(P)H-dependent oxidoreductase enzymes. Because this reduction only occurs in metabolically active cells, the absorbance at 570 nm provides a direct, self-validating correlation to the viable cell count.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine analogs (0.1 µM to 100 µM).

    • Critical Control: Ensure the final DMSO concentration does not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO) to prove that observed cytotoxicity is strictly analog-induced, not solvent-mediated.

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of high-purity DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis. Calculate the Z'-factor for the plate; a value > 0.5 validates the assay's robustness.

Protocol 2: Antiplasmodial Screening via SYBR Green I Assay

Causality & Rationale: Mature human erythrocytes lack a nucleus and, consequently, DNA. is a highly sensitive fluorescent dye that selectively intercalates into double-stranded DNA. Therefore, any fluorescent signal detected in the erythrocyte culture is exclusively attributable to the proliferation of the Plasmodium parasite. This biological absolute creates a self-validating readout devoid of host-cell background noise.

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum (3D7 and W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol treatment.

  • Assay Setup: Dispense 90 µL of the synchronized culture (1% parasitemia) into a 96-well plate. Add 10 µL of the analog at varying concentrations. Include uninfected erythrocytes as a negative background control.

  • Incubation: Incubate for 72 hours under standard microaerophilic conditions (5% O 2​ , 5% CO 2​ , 90% N 2​ ).

  • Lysis and Staining: Freeze the plates at -80°C to lyse the red blood cells. Thaw and add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well.

  • Fluorescence Reading: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). The dose-response curve generated directly reflects the inhibition of parasite DNA replication.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

  • Fused 1,5-naphthyridines Source: Encyclopedia MDPI URL:[Link]

  • Biological Activity of Naturally Derived Naphthyridines Source: Plants (MDPI) / National Center for Biotechnology Information (PMC) URL:[Link]

  • The Naphthyridines: Chemistry and Biological Activity Source: Digital Library / Chemistry of Heterocyclic Compounds URL:[Link]

Sources

Validation

Validating the Structural Integrity of 2-Chloro-3-nitro-1,5-naphthyridine: A Comparative Guide to FTIR and Orthogonal Spectroscopies

Introduction 1,5-Naphthyridine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, bacterial topoisomerase inhibitors, and broad-spectrum antibiotics[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,5-Naphthyridine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, bacterial topoisomerase inhibitors, and broad-spectrum antibiotics[1]. Among these building blocks, 2-Chloro-3-nitro-1,5-naphthyridine serves as a highly reactive and valuable intermediate. However, the presence of both a labile chloro leaving group and a strongly electron-withdrawing nitro group makes this molecule highly susceptible to unintended nucleophilic aromatic substitution (S_N_Ar), hydrolysis, or reduction during multi-step syntheses.

For drug development professionals and synthetic chemists, rigorous structural validation of this intermediate is paramount before advancing it through the pipeline. This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy with orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a self-validating experimental framework for structural confirmation.

Causality in Experimental Design: Why Prioritize FTIR?

While NMR and MS are the standard workhorses for structural elucidation, FTIR spectroscopy plays a unique, complementary, and often more immediate role in functional group validation. The theories of FTIR and NMR spectroscopies are based on different interactions with electromagnetic energy: FTIR defines the presence and absence of functional groups based on vibrational resonance, while NMR identifies the organic structural framework[2].

For 2-Chloro-3-nitro-1,5-naphthyridine, FTIR is the most rapid and definitive method to confirm the integrity of the critical functional groups without destroying the sample:

  • The Nitro Group (-NO₂): Exhibits highly characteristic asymmetric and symmetric stretching vibrations. If the nitro group were inadvertently reduced to an amine during synthesis, these peaks would immediately disappear, replaced by N-H stretching bands.

  • The Chloro Group (-Cl): The C-Cl bond shows distinct stretching in the fingerprint region, confirming the halogen has not been displaced by moisture (hydrolysis to an alcohol/ketone).

  • The Naphthyridine Core: The bicyclic aromatic ring exhibits distinct out-of-plane C-H bending modes in the 750–850 cm⁻¹ region[3].

While NMR provides detailed structural information and spatial arrangements[4], it can sometimes be ambiguous regarding the exact oxidation state of heteroatom substituents without complex 2D experiments. MS provides exact mass and isotopic ratios but may cause fragmentation of the labile -NO₂ group and struggles to distinguish between certain isomers[5]. Thus, a multi-modal approach anchored by FTIR is optimal.

Quantitative Data Comparison: FTIR vs. NMR vs. MS

To objectively compare the performance of FTIR against alternative techniques for validating 2-Chloro-3-nitro-1,5-naphthyridine, we summarize the specific structural insights each method yields.

Analytical TechniquePrimary Data YieldKey Diagnostic Features for 2-Chloro-3-nitro-1,5-naphthyridineLimitations
FTIR Spectroscopy Functional group presence/absence-NO₂ stretch (~1530 cm⁻¹ & ~1350 cm⁻¹)C-Cl stretch (~750 cm⁻¹)C=N ring stretch (~1600 cm⁻¹)Cannot determine exact positional isomerism or atom connectivity[4].
¹H / ¹³C NMR Atom connectivity & spatial arrangementAromatic proton shifts (7.5 - 9.0 ppm)Carbon shifts for C-Cl and C-NO₂Lower sensitivity compared to MS; requires high solubility in deuterated solvents[6].
High-Resolution MS Exact molecular weight & isotopic pattern[M+H]⁺ peak at m/z ~210.00Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopesMay cause fragmentation of the labile -NO₂ group; poor at distinguishing structural isomers[5].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . By incorporating built-in calibration and background subtraction steps, the protocol eliminates false positives caused by environmental contamination or instrument drift.

Step 1: Instrument Calibration and Background Validation
  • Rationale: Atmospheric CO₂ and water vapor exhibit strong IR absorbances that can mask critical sample peaks in the fingerprint region.

  • Action: Power on the spectrometer and allow the IR source to stabilize for 30 minutes. Run a polystyrene standard film to verify wavenumber accuracy (critical peaks at 1601 cm⁻¹ and 3028 cm⁻¹ must be within ±1 cm⁻¹). Collect a background spectrum of the clean ATR diamond crystal (32 scans at 4 cm⁻¹ resolution).

Step 2: Sample Preparation and Application
  • Rationale: ATR-FTIR requires intimate contact between the sample and the crystal. Air gaps reduce the signal-to-noise ratio and distort peak intensities.

  • Action: Ensure the 2-Chloro-3-nitro-1,5-naphthyridine sample is completely dry. Place 1-2 mg of the solid powder directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact without damaging the crystal.

Step 3: Data Acquisition and Processing
  • Rationale: Signal averaging improves the signal-to-noise ratio, revealing subtle out-of-plane bending modes.

  • Action: Acquire the sample spectrum using the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). The software will automatically ratio the sample spectrum against the background to isolate the compound's signals.

Step 4: Spectral Interpretation and Causality Check
  • Rationale: Validating the specific functional groups confirms the molecule has not degraded or undergone side reactions.

  • Action:

    • Verify the presence of the strong asymmetric -NO₂ stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

    • Check the fingerprint region for the C-Cl stretch at ~750 cm⁻¹ and the 1,5-naphthyridine out-of-plane C-H bending modes around 818 cm⁻¹[3].

    • Negative Control Check: The absence of broad bands above 3000 cm⁻¹ (O-H or N-H stretches) confirms the sample has not hydrolyzed (loss of Cl for OH) or reduced (NO₂ to NH₂).

Step 5: System Reset (Crystal Cleaning)
  • Rationale: Prevents cross-contamination for subsequent analyses.

  • Action: Wipe the crystal and anvil with a lint-free wipe soaked in isopropanol. Allow to dry and run a quick baseline check to ensure no residual naphthyridine remains.

Orthogonal Structural Validation Workflow

The following diagram illustrates the logical relationship and decision matrix when using orthogonal spectroscopic techniques to validate the structural integrity of 2-Chloro-3-nitro-1,5-naphthyridine.

G Start Synthesized Compound 2-Chloro-3-nitro-1,5-naphthyridine FTIR FTIR Spectroscopy (Functional Group Validation) Start->FTIR NMR NMR Spectroscopy (Atom Connectivity & Framework) Start->NMR MS Mass Spectrometry (Molecular Weight & Isotopes) Start->MS FTIR_Details Confirm NO₂ (1530/1350 cm⁻¹) Confirm C-Cl (~750 cm⁻¹) FTIR->FTIR_Details NMR_Details Confirm Naphthyridine Proton Shifts (7.5-9.0 ppm) NMR->NMR_Details MS_Details Confirm Exact Mass & Cl³⁵/Cl³⁷ Ratio (3:1) MS->MS_Details Decision Structural Integrity Fully Validated? FTIR_Details->Decision NMR_Details->Decision MS_Details->Decision Proceed Proceed to Biological Assay / Next Step Decision->Proceed Yes Reject Repurify or Resynthesize Decision->Reject No

Orthogonal spectroscopic workflow for validating 2-Chloro-3-nitro-1,5-naphthyridine integrity.

References

  • High-Resolution Far-Infrared Spectroscopy of N-Substituted Two-Ring Polycyclic Aromatic Hydrocarbons: An Extended Study , ACS Publications.[Link]

  • Difference between FTIR and NMR? , Rocky Mountain Labs.[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines , PMC (National Institutes of Health).[Link]

  • Differences in NMR vs Mass Spectrometry for Identification , Patsnap Eureka.[Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics , University of Buenos Aires.[Link]

Sources

Comparative

Chemoselective Nitro Reduction of 2-Chloro-3-nitro-1,5-naphthyridine: A Comparative Guide

As a Senior Application Scientist in early-stage drug development, I frequently encounter the synthetic bottleneck of reducing nitro groups on highly electron-deficient heteroaromatics. The compound 2-chloro-3-nitro-1,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter the synthetic bottleneck of reducing nitro groups on highly electron-deficient heteroaromatics. The compound 2-chloro-3-nitro-1,5-naphthyridine presents a classic chemoselectivity challenge. The 1,5-naphthyridine core is highly electron-withdrawing, which, combined with the ortho-nitro group, makes the C2-chlorine atom exceptionally labile.

Standard reduction conditions (e.g., Palladium on carbon with hydrogen gas) inevitably lead to rapid oxidative addition into the C-Cl bond, resulting in hydrodehalogenation. To successfully synthesize 3-amino-2-chloro-1,5-naphthyridine, the reduction method must operate via single-electron transfer (SET) or specific hydride-free mechanisms to preserve the halogen.

This guide objectively compares the most viable chemoselective reduction strategies, providing the mechanistic causality and self-validating protocols necessary for successful execution.

Mechanistic Pathways & The Dehalogenation Risk

The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the catalytic system possesses enough kinetic energy to activate the C-Cl bond (as is the case with unpoisoned transition metals), the desired amine will rapidly degrade into the dehalogenated byproduct.

NitroReduction Substrate 2-Chloro-3-nitro- 1,5-naphthyridine Intermediate Hydroxylamine Intermediate Substrate->Intermediate Reduction (e.g., SnCl2, Fe) Byproduct 3-Amino- 1,5-naphthyridine (Dehalogenated) Substrate->Byproduct Direct Dehalogenation Target 3-Amino-2-chloro- 1,5-naphthyridine (Desired) Intermediate->Target Reduction (-H2O) Target->Byproduct Over-reduction (Pd/C, H2)

Figure 1: Mechanistic pathway of nitro reduction vs. hydrodehalogenation in 1,5-naphthyridines.

Comparative Analysis of Reduction Methods

Method A: Stannous Chloride (SnCl₂) Reduction

Stannous chloride is the historical gold standard for reducing ortho-halonitroheterocycles [1].

  • Causality: Sn(II) acts as a mild, stoichiometric electron transfer agent. It coordinates directly to the nitro oxygen atoms, facilitating reduction without generating active hydride species. Because no hydrides are present, the C-Cl bond remains completely intact.

  • Performance: Exceptional chemoselectivity and high yields. However, it generates stoichiometric tin(IV) waste, which forms intractable gelatinous emulsions during basic workup.

Method B: Iron Powder / Ammonium Chloride (Fe/NH₄Cl)

Iron-mediated reduction is a greener, highly effective alternative [2].

  • Causality: High-surface-area iron powder provides a heterogeneous SET surface. By using ammonium chloride (NH₄Cl) instead of hydrochloric acid, the reaction medium remains mildly acidic (pH ~6). This mild proton source is sufficient to drive the reduction of the hydroxylamine intermediate to the amine, but weak enough to prevent acid-catalyzed nucleophilic displacement or over-activation of the C-Cl bond.

  • Performance: Excellent functional group tolerance and scalability. The primary drawback is the sluggish kinetics on highly deactivated rings and the need to filter bulk iron oxide sludge.

Method C: Poisoned Catalytic Hydrogenation (Pt/C + V)

For large-scale process chemistry, stoichiometric metals are often unacceptable [3].

  • Causality: Standard Pd/C fails immediately. However, Platinum on Carbon (Pt/C) doped with vanadium or sulfided modifiers dampens the catalyst's reactivity. The poisoned catalyst can still coordinate the highly polarizable nitro group but lacks the thermodynamic driving force to undergo oxidative addition into the aza-activated C-Cl bond.

  • Performance: Ideal for multi-kilogram scale, but requires rigorous optimization of catalyst loading, pressure, and temperature to prevent batch-to-batch variability.

Quantitative Performance Data

The following table summarizes the expected performance metrics for the reduction of 2-chloro-3-nitro-1,5-naphthyridine (and its close analog, 2-chloro-3-nitropyridine) across the discussed methods.

Reduction MethodTypical YieldChemoselectivity (Dehalogenation %)ScalabilityEnvironmental / Waste Profile
SnCl₂·2H₂O / EtOH 85 - 95%> 99% (< 1% byproduct)Low-Medium (Lab scale)Poor: Generates toxic, stoichiometric Sn(IV) salts.
Fe / NH₄Cl / EtOH-H₂O 75 - 88%> 98% (< 2% byproduct)Medium (Kilo scale)Moderate: Generates benign but bulky Fe₃O₄ sludge.
Pt/C (Sulfided) / H₂ 80 - 90%~ 90% (~ 10% byproduct)High (Process scale)Excellent: Atom economical, water is the only byproduct.
Pd/C / H₂ (Control) < 10%< 5% (> 95% byproduct)N/AN/A (Fails due to dehalogenation).

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific workup steps to mitigate the known physical chemistry challenges of the reagents.

Protocol 1: Stannous Chloride Reduction (Lab-Scale Standard)

This method is recommended for <10g scale synthesis where maximum yield and absolute chemoselectivity are required.

  • Reaction Setup: Dissolve 2-chloro-3-nitro-1,5-naphthyridine (1.0 equiv) in absolute ethanol (0.2 M concentration). The polar protic solvent stabilizes the transition state of the reduction.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion. Causality: While theoretically only 3 equivalents of Sn(II) are needed (6 electrons total), 5 equivalents ensure kinetic completion and compensate for trace moisture/oxygen.

  • Heating & Monitoring: Heat the mixture to 70°C for 2–3 hours. Monitor via LCMS. The reaction is complete when the mass of the hydroxylamine intermediate (M-16) is fully converted to the amine.

  • Quench & Emulsion Prevention: Concentrate the mixture in vacuo to remove ethanol. Dilute the residue heavily with Ethyl Acetate. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: Neutralization is critical. If left acidic, the basic naphthyridine amine remains protonated and water-soluble. The base precipitates tin as Sn(OH)₂ and SnO₂.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite. Causality: Tin hydroxides form severe emulsions. Celite breaks the emulsion and physically traps the gelatinous tin matrix.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure 3-amino-2-chloro-1,5-naphthyridine.

Protocol 2: Iron / Ammonium Chloride Reduction (Green Alternative)

This method is recommended for scale-up (>10g) to avoid heavy metal waste.

  • Reaction Setup: Suspend the substrate (1.0 equiv) and NH₄Cl (3.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Reagent Addition: Add 325-mesh Iron powder (8.0 equiv). Causality: The high surface area of 325-mesh iron is strictly required to facilitate efficient single-electron transfer.

  • Heating: Heat to 80°C under vigorous mechanical stirring for 4 hours.

  • Hot Filtration: Once LCMS indicates complete conversion, filter the reaction mixture while still hot (approx. 60°C) through a pad of Celite. Causality: The product is highly crystalline and may co-precipitate with the iron oxide (Fe₃O₄) sludge if allowed to cool. Hot filtration ensures the amine remains dissolved in the ethanol phase.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Ethyl Acetate, wash with brine, dry, and concentrate.

References

  • Patent CN102532010B. (2012). Preparation method of 2-chloro-3-aminopyridine. Google Patents.
  • Gamble, A., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. Available at:[Link]

  • Gallagher, W. P., et al. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development, 16(10), 1665–1668. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Chloro-3-nitro-1,5-naphthyridine proper disposal procedures

Standard Operating Procedure: Laboratory Waste Management and Disposal of 2-Chloro-3-nitro-1,5-naphthyridine As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically grounded waste manage...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Laboratory Waste Management and Disposal of 2-Chloro-3-nitro-1,5-naphthyridine

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically grounded waste management protocol is as critical as the synthetic methodology itself. 2-Chloro-3-nitro-1,5-naphthyridine is a specialized heterocyclic intermediate utilized in drug development. Structurally, it is a halogenated nitroaromatic compound. This dual classification—bearing both a chlorine atom and a nitro group—dictates specific handling and disposal logistics to mitigate environmental impact, prevent adverse chemical reactions, and ensure regulatory compliance.

Note: In-lab chemical destruction (e.g., chemical reduction of the nitro group to an amine prior to disposal) is strongly discouraged due to the risk of generating uncharacterized, potentially hazardous byproducts. Administrative collection, segregation, and professional incineration is the industry standard.

Chemical Profiling and Causality in Waste Segregation

Understanding the molecular properties of 2-Chloro-3-nitro-1,5-naphthyridine is essential for determining its disposal pathway.

  • The Halogenated Component: The presence of the chlorine atom classifies this compound (and any solvent mixtures containing significant concentrations of it) as a halogenated waste stream. During thermal destruction (incineration), halogenated organics generate hydrogen chloride (HCl) gas and, under suboptimal conditions, can form highly toxic polychlorinated dibenzodioxins[1]. Consequently, commercial waste disposal facilities must process these streams in specialized rotary kiln incinerators equipped with caustic scrubbers[1]. Segregating halogenated from non-halogenated waste is therefore a critical economic and environmental mandate in any professional laboratory[2].

  • The Nitroaromatic Component: Nitroaromatic compounds feature highly electron-withdrawing nitro groups (-NO2) attached to an aromatic ring[3]. While 2-Chloro-3-nitro-1,5-naphthyridine is a stable intermediate under standard conditions, the nitro group can become a liability if mixed indiscriminately with incompatible waste. Nitroaromatics can be resistant to standard biological degradation[4] and may undergo energetic exothermic reactions if exposed to strong reducing agents, concentrated alkalis, or extreme thermal stress[5].

Step-by-Step Waste Collection Protocol

The following protocol outlines the self-validating system for the safe collection, accumulation, and disposal of 2-Chloro-3-nitro-1,5-naphthyridine in a professional laboratory setting.

Step 1: Preparation and Primary Containment

  • PPE Verification: Ensure the operator is wearing appropriate Personal Protective Equipment (PPE), including a chemically resistant lab coat, nitrile gloves, and safety goggles[5].

  • Ventilation: Perform all waste transfers within a certified chemical fume hood to prevent inhalation exposure to dust or solvent vapors[5].

  • Container Selection: Select a chemically compatible, sealable container. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use galvanized steel safety cans for halogenated wastes, as the halogens will cause the metal to corrode and leak[2].

Step 2: Waste Segregation and Transfer

  • For Solid Waste (Pure compound, contaminated filter paper, or silica gel):

    • Transfer the solid material into a designated "Hazardous Solid Waste" container.

    • Ensure the container is tightly sealed immediately after the transfer.

  • For Liquid Waste (Reaction mother liquors or analytical solutions):

    • Determine the primary solvent. If the solvent is halogenated (e.g., dichloromethane, chloroform), transfer the mixture to the "Halogenated Organic Waste" carboy[6].

    • If the primary solvent is non-halogenated (e.g., methanol, ethyl acetate), but contains the chlorinated naphthyridine, evaluate the concentration. Mixtures containing >1% halogenated content must typically be diverted to the halogenated waste stream to ensure proper high-temperature incineration[2].

    • Use a dedicated waste funnel to prevent spills, and cap the container immediately after use to minimize atmospheric release[2].

Step 3: Labeling and Satellite Accumulation

  • Immediate Labeling: Attach a hazardous waste tag to the container the moment the first drop or particle of waste is added[6].

  • Constituent Declaration: Clearly list "2-Chloro-3-nitro-1,5-naphthyridine" and all associated solvents on the label. Avoid using abbreviations or structural formulas, as these do not meet regulatory compliance standards.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is placed within secondary containment to capture any potential leaks[7].

Step 4: EHS Coordination and Final Disposal

  • Self-Validation Check: Before leaving the SAA, verify that liquid containers are filled to no more than 75-80% capacity to allow for vapor expansion[6].

  • Pickup Request: Submit a waste pickup request to the institutional Environmental Health and Safety (EHS) department before the container reaches its regulatory time limit (e.g., 90 days for central accumulation)[2].

  • Final Disposition: The EHS department will transfer the waste to a licensed disposal contractor, where it will undergo high-temperature rotary kiln incineration[1][8].

Waste Stream Compatibility Data

To ensure a self-validating safety system, cross-reference the waste stream compatibility before combining any materials.

Waste CategoryCompatibilityQuantitative Threshold / Causality
Halogenated Solvents Compatible N/A. Both require rotary kiln incineration with caustic scrubbing[1].
Non-Halogenated Solvents Conditionally Compatible If halogenated solute exceeds >1% by volume, the entire mixture must be reclassified and disposed of as halogenated waste[2].
Aqueous Waste Incompatible Keep organic/aqueous phases separated to prevent multiphase reactions and reduce disposal costs[2].
Strong Reducing Agents Incompatible N/A. High risk of exothermic reduction of the nitroaromatic group[5].

Waste Management Workflow

WasteManagement Start Generate 2-Chloro-3-nitro- 1,5-naphthyridine Waste State Determine Physical State Start->State Solid Solid Waste (Pure, Silica, Filters) State->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquors) State->Liquid Liquid SolidContainer Hazardous Solid Waste Container Solid->SolidContainer SolventCheck Identify Primary Solvent Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Solvent (e.g., EtOAc) SolventCheck->NonHalogenated No HaloContainer Halogenated Organic Waste Container Halogenated->HaloContainer NonHalogenated->HaloContainer If >1% Halogenated Solute Labeling Apply RCRA Label & List All Constituents SolidContainer->Labeling HaloContainer->Labeling SAA Store in SAA with Secondary Containment Labeling->SAA EHS EHS Pickup & Commercial Incineration SAA->EHS

Workflow for the segregation and disposal of halogenated nitroaromatic laboratory waste.

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 2-Chloro-3-nitro-1,5-naphthyridine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, heterocyclic compounds such as 2-Chloro-3-nitro-1,5-naphthy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, heterocyclic compounds such as 2-Chloro-3-nitro-1,5-naphthyridine represent a class of molecules with significant potential. However, their handling necessitates a profound understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling of 2-Chloro-3-nitro-1,5-naphthyridine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risk Profile
  • Toxicity: Chloro-nitro aromatic compounds are often toxic if inhaled, ingested, or absorbed through the skin.[1][2][3][4] They can interfere with the blood's ability to carry oxygen, leading to conditions like methemoglobinemia, characterized by blue-colored skin, headache, and dizziness.[4]

  • Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.[3][5][6]

  • Sensitization: Some related compounds can cause skin allergies upon repeated exposure.[4]

  • Combustibility: While not always readily ignitable, these types of compounds can burn and may form explosive dust mixtures in the air.[1] Combustion can produce highly toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[2]

Given these potential hazards, a multi-layered PPE approach is essential to create a barrier between the researcher and the chemical.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling 2-Chloro-3-nitro-1,5-naphthyridine.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles for splash-prone operations.Protects against splashes, dust, and vapors that can cause severe eye irritation.
Skin/Body A flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe shoes. For larger quantities or splash risks, a chemical-resistant apron or suit is advised.Prevents skin contact and protects from spills. Flame-resistant material is crucial due to the compound's combustibility.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended handling.Prevents dermal absorption, a primary route of exposure for toxic aromatic compounds.[3][4][5] Gloves must be inspected before use and disposed of properly after handling.[5]
Respiratory Work should be conducted in a certified chemical fume hood. If there is a risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved N95 or N100 respirator is necessary.[5][7]Minimizes inhalation of toxic dust or vapors. A respiratory protection program should be in place if respirators are required.[7]
Operational and Disposal Plans: A Step-by-Step Guide

3.1. Handling and Storage

  • Engineered Controls: Always handle 2-Chloro-3-nitro-1,5-naphthyridine in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][8]

  • Administrative Controls: Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][8]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, separated from incompatible materials such as strong oxidizing agents and bases.[2][6]

3.2. Emergency Procedures: Spill and Exposure

A clear and concise emergency plan is crucial. The following diagram illustrates the appropriate response to a spill.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate non-essential personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE (respirator, gloves, etc.) Ventilate->PPE Contain Contain the spill with an inert absorbent PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste in a sealed, labeled container Decontaminate->Dispose End Report the incident Dispose->End

Caption: Workflow for handling a chemical spill.

In case of personal exposure:

  • Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5][6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

3.3. Disposal Plan

Waste containing 2-Chloro-3-nitro-1,5-naphthyridine should be treated as hazardous.

  • Containerization: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[6][8] Contaminated packaging should be disposed of as unused product.[2]

PPE Selection Logic: A Deeper Dive

The choice of PPE is not arbitrary; it is a scientifically-backed decision. The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Logic Start Task Assessment SmallScale Small-scale weighing in a fume hood Start->SmallScale LargeScale Large-scale synthesis or transfer Start->LargeScale MinPPE Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves SmallScale->MinPPE SplashRisk Potential for splashing? LargeScale->SplashRisk AerosolRisk Risk of aerosol/dust generation? LargeScale->AerosolRisk SplashRisk->MinPPE No EnhancedPPE Enhanced PPE: - Face Shield over Goggles - Chemical Apron - Double Gloves (Nitrile/Neoprene) SplashRisk->EnhancedPPE Yes RespiratoryProtection Add Respiratory Protection: - N95/N100 Respirator AerosolRisk->RespiratoryProtection Yes

Caption: Decision tree for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently handle 2-Chloro-3-nitro-1,5-naphthyridine, ensuring both personal safety and the integrity of their research. This proactive approach to laboratory safety fosters a culture of responsibility and trust, which is the bedrock of scientific advancement.

References

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CHLORONITROBENZENES. CAMEO Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. EPA NEPIs.
  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - 1-Chloro-4-Nitobenzene.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-6-chloro-3-nitropyridine.
  • International Labour Organization & World Health Organization. (2021). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. International Chemical Safety Cards (ICSCs).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitroaniline.
  • New Jersey Department of Health. (1999). Hazard Summary: p-NITROCHLOROBENZENE.
  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet - 1-chloro-2-nitrobenzene.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago.
  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
  • Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs. PMC.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridine. PubChem.
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